Product packaging for 2-Chloro-1-cyclopropylbutane-1,3-dione(Cat. No.:CAS No. 473924-31-1)

2-Chloro-1-cyclopropylbutane-1,3-dione

Cat. No.: B1323515
CAS No.: 473924-31-1
M. Wt: 160.6 g/mol
InChI Key: NUMZQGFCEWHHCX-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropylbutane-1,3-dione is a useful research compound. Its molecular formula is C7H9ClO2 and its molecular weight is 160.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClO2 B1323515 2-Chloro-1-cyclopropylbutane-1,3-dione CAS No. 473924-31-1

Properties

IUPAC Name

2-chloro-1-cyclopropylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZQGFCEWHHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C1CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620623
Record name 2-Chloro-1-cyclopropylbutane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473924-31-1
Record name 2-Chloro-1-cyclopropylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated β-dicarbonyl compound featuring a cyclopropyl group. This molecule holds potential interest for researchers in synthetic and medicinal chemistry due to the unique combination of its structural motifs. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a double bond and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The α-chloro-β-dicarbonyl moiety is a reactive functional group that can participate in various chemical transformations, making it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and potential applications of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₉ClO₂PubChem[1]
Molecular Weight 160.60 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 473924-31-1PubChem[1]
Canonical SMILES CC(=O)C(C(=O)C1CC1)ClPubChem[1]
InChI InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3PubChem[1]
Appearance Not AvailableGuidechem[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the electrophilic chlorination of its precursor, 1-cyclopropylbutane-1,3-dione. A plausible experimental protocol is detailed below.

Reaction:

1-cyclopropylbutane-1,3-dione + SO₂Cl₂ → this compound + SO₂ + HCl

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in anhydrous dichloromethane under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis_Workflow Start Start: 1-cyclopropylbutane-1,3-dione in CH2Cl2 Chlorination Chlorination with SO2Cl2 at 0°C to rt Start->Chlorination Workup Aqueous Workup (NaHCO3, Brine) Chlorination->Workup Purification Purification (Column Chromatography) Workup->Purification Product End: this compound Purification->Product

Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the acidic nature of the proton at the α-position (if present in the enol tautomer).

Nucleophilic Substitution

The chlorine atom can be displaced by a variety of nucleophiles, providing a route to a diverse range of substituted 1,3-diones. This makes the compound a potentially useful building block in organic synthesis.

Nucleophilic_Substitution Substrate This compound Product Substituted Product Substrate->Product Nucleophile Nucleophile (Nu-) Nucleophile->Substrate LeavingGroup Chloride (Cl-) Product->LeavingGroup

Generalized nucleophilic substitution at the α-position.
Medicinal Chemistry and Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects. The dicarbonyl moiety is present in numerous biologically active compounds and can act as a metal chelator or a Michael acceptor. The combination of these features in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. For instance, β-dicarbonyl-containing compounds have been investigated as inhibitors of various enzymes.

Biological Activity Screening Workflow

A generalized workflow for screening the biological activity of this compound is presented below. This workflow outlines the initial steps from in vitro assays to more complex cellular and in vivo studies.

Biological_Screening_Workflow Compound This compound PrimaryScreen Primary Screening (e.g., Enzyme Inhibition Assay) Compound->PrimaryScreen HitIdentification Hit Identification and Validation PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (e.g., Cell-based Assays) HitIdentification->SecondaryScreen LeadOptimization Lead Optimization (SAR Studies) SecondaryScreen->LeadOptimization InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo

A hypothetical workflow for biological activity screening.

Conclusion

This compound is a molecule with interesting structural features that suggest its utility in both synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers interested in exploring its properties and potential applications. The provided synthetic protocol offers a starting point for its preparation, and the outlined reactivity and screening workflows can guide further investigation into its chemical and biological significance. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide on 2-Chloro-1-cyclopropylbutane-1,3-dione (CAS 473924-31-1)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Properties

2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated beta-diketone containing a cyclopropyl moiety. Its chemical structure suggests it may serve as a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 473924-31-1PubChem[1]
Molecular Formula C₇H₉ClO₂PubChem[1]
Molecular Weight 160.60 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC(=O)C(C(=O)C1CC1)ClPubChem[1]
InChI Key NUMZQGFCEWHHCX-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 160.0291072PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]

Potential Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be inferred from general chemical principles and the synthesis of analogous compounds. The logical precursor would be 1-cyclopropylbutane-1,3-dione (CAS 21573-10-4).[2][3] The synthesis would likely involve the chlorination of this precursor at the C2 position.

Hypothetical Experimental Protocol: Chlorination of 1-cyclopropylbutane-1,3-dione

This protocol is a generalized procedure and would require optimization.

Objective: To synthesize this compound from 1-cyclopropylbutane-1,3-dione.

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

  • An inert solvent (e.g., dichloromethane (CH₂Cl₂), chloroform (CHCl₃), carbon tetrachloride (CCl₄))

  • A weak base (optional, e.g., pyridine, triethylamine) to neutralize HCl by-product.

Procedure:

  • Dissolve 1-cyclopropylbutane-1,3-dione in an appropriate volume of the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture in an ice bath (0-5 °C).

  • Slowly add a stoichiometric amount (1 equivalent) of the chlorinating agent dropwise to the stirred solution.

  • If sulfuryl chloride is used, monitor for the evolution of gas (SO₂ and HCl). The reaction may be exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture may be washed with a dilute aqueous solution of sodium bicarbonate to remove any acidic by-products, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Table 2: Hypothetical Reaction Parameters

ParameterSuggested Condition
Reactants 1-cyclopropylbutane-1,3-dione, Chlorinating Agent (e.g., SO₂Cl₂)
Solvent Dichloromethane or Chloroform
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours (TLC monitored)
Work-up Aqueous bicarbonate wash, brine wash, drying, and solvent evaporation
Purification Column Chromatography or Vacuum Distillation

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain.

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest potential utility in medicinal chemistry and drug discovery.

  • Cyclopropane Ring: The cyclopropyl group is a bioisostere for phenyl rings and double bonds, often used to improve metabolic stability, binding affinity, and potency of drug candidates. Compounds containing cyclopropane rings have shown a wide range of biological activities, including antimicrobial and anticancer properties.

  • Beta-Diketone Moiety: The 1,3-dione functionality is a versatile scaffold for synthesizing various heterocyclic compounds and can act as a chelating agent for metal ions. This moiety is present in some natural products with biological activity.

  • Chloro Substituent: The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

Given these features, this compound could be a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and potential application in a research context.

Synthesis_Workflow Precursor 1-cyclopropylbutane-1,3-dione Chlorination Chlorination Reaction (e.g., with SO2Cl2) Precursor->Chlorination Target This compound Chlorination->Target Purification Purification (Chromatography/Distillation) Target->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of the target compound.

Research_Application_Flow Target This compound (Building Block) Library_Synthesis Combinatorial Synthesis of Derivatives Target->Library_Synthesis Biological_Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Library_Synthesis->Biological_Screening Hit_Identification Hit Compound Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Potential workflow for utilizing the compound in drug discovery.

References

2-Chloro-1-cyclopropylbutane-1,3-dione molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 2-Chloro-1-cyclopropylbutane-1,3-dione

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for practical application.

Molecular Structure and Properties

This compound is a halogenated beta-diketone featuring a cyclopropyl group. Its chemical structure is foundational to its reactivity and potential use as a building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name This compound [1]
Molecular Formula C₇H₉ClO₂ [1][2]
Molecular Weight 160.60 g/mol [1]
CAS Number 473924-31-1 [1][2]
Canonical SMILES CC(=O)C(C(=O)C1CC1)Cl [1]
InChI Key NUMZQGFCEWHHCX-UHFFFAOYSA-N [1]
Boiling Point 220.256 °C at 760 mmHg [3]
Flash Point 88.239 °C [3]

| Vapor Pressure | 0.114 mmHg at 25 °C |[3] |

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. First, the precursor 1-cyclopropylbutane-1,3-dione is synthesized. This intermediate is then chlorinated at the alpha-position to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione cluster_step2 Step 2: Chlorination A Cyclopropyl Methyl Ketone D 1-Cyclopropylbutane-1,3-dione (Intermediate) A->D Claisen Condensation B Ethyl Acetate B->D Claisen Condensation C Sodium Ethoxide (Base) C->D Claisen Condensation E 1-Cyclopropylbutane-1,3-dione D->E G This compound (Final Product) E->G Electrophilic Chlorination F Sulfuryl Chloride (SO₂Cl₂) F->G Electrophilic Chlorination

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent chlorination.

Synthesis of 1-Cyclopropylbutane-1,3-dione (Intermediate)

This protocol is based on the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate.[4][5]

Materials and Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Ethyl acetate (excess, as solvent and reagent)

  • Sodium ethoxide (21 wt% solution in ethanol, 1.0 eq)

  • 10% Hydrochloric acid

  • Ethyl ether

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.[4]

  • Fit the reaction flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation. Heat the mixture.[4]

  • Add more ethyl acetate as needed to maintain the reaction volume. Continue heating for approximately three hours until the distillate temperature reaches 75 °C.[4]

  • Allow the reaction to cool and stand overnight. A white solid precipitate will form.[4]

  • Collect the solid by filtration. Dissolve it in water and acidify the solution to a pH of ~2 at 0 °C using 10% aqueous hydrochloric acid.[4]

  • Extract the acidified aqueous solution three times with ethyl ether.[4]

  • Wash the initial ethyl acetate filtrate with water (3x), acidify with 10% HCl, and extract with ethyl ether.[4]

  • Combine all ether extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.[4] The product can be used in the next step, often without further purification.[4]

Synthesis of this compound

This proposed protocol employs electrophilic chlorination of the beta-diketone intermediate, a common method for such transformations. The methodology is adapted from the synthesis of structurally similar compounds.[6]

Materials and Reagents:

  • 1-Cyclopropylbutane-1,3-dione (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-cyclopropylbutane-1,3-dione in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic and should be controlled to maintain the temperature.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation to yield the pure compound.

Applications in Research and Development

As a functionalized beta-diketone, this compound holds potential as a versatile intermediate in organic synthesis. The presence of two carbonyl groups, a reactive alpha-chloro position, and a cyclopropyl ring offers multiple sites for chemical modification.

For drug development professionals, this molecule can serve as a starting material or key building block for synthesizing heterocyclic compounds and other complex molecular architectures with potential biological activity. The cyclopropyl moiety is a common feature in many pharmaceutical agents, valued for its ability to introduce conformational rigidity and modulate metabolic stability.[7] The analogous compound, 1-cyclopropyl-1,3-butanedione, is used in the synthesis of antimicrobial agents, suggesting a similar potential for its chlorinated derivative.[5]

Logical_Relationships cluster_molecule This compound cluster_features Key Structural Features cluster_applications Potential Applications A Core Structure B Beta-Diketone A->B possesses C Alpha-Chloro Group A->C possesses D Cyclopropyl Ring A->D possesses E Heterocycle Synthesis B->E enables F Complex Molecule Scaffolding B->F enables G Medicinal Chemistry Intermediate B->G enables C->E enables C->F enables C->G enables D->E enables D->F enables D->G enables

Caption: Key features and applications of the target molecule.

References

Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-1-cyclopropylbutane-1,3-dione, a valuable building block in organic synthesis. The synthesis is typically achieved in a two-step process: the formation of the precursor 1-cyclopropylbutane-1,3-dione, followed by its selective α-chlorination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway for clarity.

Synthesis Pathway Overview

The synthesis of this compound proceeds through two key transformations:

  • Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione. This intermediate is commonly prepared via a Claisen condensation reaction between cyclopropyl methyl ketone and an acetylating agent such as ethyl acetate. The reaction is base-mediated, with common bases including sodium ethoxide or sodium hydride.

  • Step 2: α-Chlorination of 1-Cyclopropylbutane-1,3-dione. The active methylene group in the 1,3-dione precursor is then chlorinated to yield the final product. Common chlorinating agents for this type of transformation include sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

The overall reaction scheme is presented below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione cluster_1 Step 2: α-Chlorination Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone 1_Cyclopropylbutane_1_3_dione 1-Cyclopropylbutane-1,3-dione Cyclopropyl_methyl_ketone->1_Cyclopropylbutane_1_3_dione Ethyl_acetate Ethyl acetate Ethyl_acetate->1_Cyclopropylbutane_1_3_dione Base Base (e.g., NaOEt, NaH) Base->1_Cyclopropylbutane_1_3_dione 2_Chloro_1_cyclopropylbutane_1_3_dione This compound 1_Cyclopropylbutane_1_3_dione->2_Chloro_1_cyclopropylbutane_1_3_dione Chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂, NCS) Chlorinating_agent->2_Chloro_1_cyclopropylbutane_1_3_dione

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione

Two effective methods for the synthesis of the precursor, 1-cyclopropylbutane-1,3-dione, are presented below.

Method A: Claisen Condensation using Sodium Ethoxide [1]

  • To a stirred solution of 8.4 g (0.1 mol) of cyclopropyl methyl ketone in 100 mL of ethyl acetate under a nitrogen atmosphere, add dropwise 39 mL (0.1 mol) of a 21 wt % solution of sodium ethoxide in absolute ethanol.

  • Fit the flask with a condenser and a Dean-Stark trap and heat the mixture.

  • Remove the ethanol by azeotropic distillation, adding more ethyl acetate as needed.

  • After approximately three hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool and stand overnight.

  • Collect the precipitated white solid by filtration.

  • Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.

  • Extract the aqueous solution three times with diethyl ether.

  • Combine the ether extracts, dry over magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil.

Method B: Reaction of Cyclopropanecarboxylic Acid and Acetone [2]

  • Introduce boron trifluoride gas for one hour at 40°C into a mixture of 191 g of cyclopropanecarboxylic acid and 45 g of acetone.

  • Dilute the resulting black oily product with 800 ml of ether.

  • Wash the ether phase four times with 300 ml of water each time.

  • With ice cooling, add 30% sodium hydroxide solution until the pH value is approximately 9.

  • Separate the ether layer and extract the aqueous phase three times with 300 ml of ether each time.

  • Collect the ether phases, dry over sodium sulfate, purify with active charcoal, filter, and concentrate by evaporation.

  • Purify the remaining oil by chromatography through a silica gel column with ether/hexane (1:3) as the eluent to yield the product.

Step 2: Proposed Protocol for the α-Chlorination of 1-Cyclopropylbutane-1,3-dione

Proposed Method: Chlorination using Sulfuryl Chloride

  • Dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane or diethyl ether, under a nitrogen atmosphere.

  • Cool the solution to a temperature between -10°C and 0°C using an ice-salt or dry ice-acetone bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred solution of the dione.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its precursor.

StepReactantsProductYieldPurityReference
1 (Method A)Cyclopropyl methyl ketone, Ethyl acetate, Sodium ethoxide1-Cyclopropylbutane-1,3-dione3.5 g75% (GC)[1]
1 (Method B)Cyclopropanecarboxylic acid, Acetone, Boron trifluoride1-Cyclopropylbutane-1,3-dione22 gN/A[2]
2 (Chlorination)1-Cyclopropylbutane-1,3-dione, Chlorinating agentThis compound62.0%N/A[3]

Note: The 62.0% yield for the chlorination step is a referenced value from a chemical database; however, the primary literature source for this specific value was not identified in the search.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Start: Reagents and Solvents Step1_Synthesis Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione Start->Step1_Synthesis Step1_Workup Workup and Isolation of Intermediate Step1_Synthesis->Step1_Workup Step1_Analysis Analysis of Intermediate (GC, NMR, IR) Step1_Workup->Step1_Analysis Step2_Chlorination Step 2: α-Chlorination Step1_Analysis->Step2_Chlorination Step2_Workup Workup and Purification of Final Product Step2_Chlorination->Step2_Workup Step2_Analysis Characterization of Final Product (GC-MS, NMR, IR, Elemental Analysis) Step2_Workup->Step2_Analysis End Final Product: this compound Step2_Analysis->End

Figure 2: General experimental workflow for the synthesis and analysis.

References

Technical Guide: The α-Chlorination of 1-Cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The α-chlorination of β-dicarbonyl compounds is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecular architectures. The resulting α-chloro-β-dicarbonyls are valuable building blocks, particularly in the development of pharmaceutical agents and specialty chemicals.[1] This guide focuses on the specific chlorination of 1-cyclopropylbutane-1,3-dione (CAS No. 21573-10-4) to produce 2-chloro-1-cyclopropylbutane-1,3-dione (CAS No. 473924-31-1).[2][3][4]

We will explore the underlying reaction mechanism, provide a representative experimental protocol, and summarize reaction conditions for analogous systems. Common and effective chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[1][5][6] Sulfuryl chloride, in particular, is widely used for converting C-H bonds adjacent to carbonyl groups into C-Cl bonds.[5]

Core Reaction Mechanism

The α-chlorination of 1,3-diones proceeds via a well-established, multi-step mechanism involving keto-enol tautomerism. The acidic nature of the α-proton between the two carbonyl groups is central to this process.

  • Keto-Enol Tautomerism: 1-Cyclopropylbutane-1,3-dione exists as an equilibrium mixture of its keto and enol tautomers.[7] The enol form possesses an electron-rich C=C double bond, which functions as the nucleophile in the key chlorination step.

  • Electrophilic Attack: The nucleophilic enol attacks an electrophilic chlorine source (e.g., Cl⁺ generated from a chlorinating agent like SO₂Cl₂).[1][5] This attack occurs at the α-carbon, forming a new C-Cl bond and a resonance-stabilized oxonium ion intermediate.

  • Deprotonation: A weak base, such as the solvent or the Cl⁻ counter-ion, removes the proton from the enolic oxygen, regenerating the carbonyl group and yielding the final this compound product.

reaction_mechanism start 1-Cyclopropylbutane-1,3-dione (Keto Form) enol Enol Tautomer start->enol Keto-Enol Tautomerism intermediate Resonance-Stabilized Oxonium Intermediate enol->intermediate Nucleophilic Attack product This compound intermediate->product Deprotonation reagent Electrophilic Chlorine (e.g., from SO₂Cl₂) reagent->intermediate experimental_workflow A Setup: Dissolve dione in DCM under N₂ B Cool reaction mixture to 0 °C A->B C Add SO₂Cl₂ dropwise B->C D Monitor reaction by TLC/GC C->D E Quench with sat. NaHCO₃ D->E Reaction Complete F Aqueous Work-up (Separate & Wash) E->F G Dry organic layer (e.g., MgSO₄) F->G H Concentrate under reduced pressure G->H I Purify (Chromatography/Distillation) H->I J Characterize Product I->J

References

Spectroscopic and Synthetic Profile of 2-Chloro-1-cyclopropylbutane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for 2-Chloro-1-cyclopropylbutane-1,3-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and synthesis, drawing parallels with structurally related compounds to offer a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on its molecular structure and known trends for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~4.5 - 4.7Singlet1H-CHCl-The electronegative chlorine atom and adjacent carbonyl groups will significantly deshield this proton.
~2.5 - 2.7Multiplet1HCyclopropyl CHDeshielded by the adjacent carbonyl group.
~2.3Singlet3H-C(O)CH₃Protons of the acetyl group.
~1.0 - 1.3Multiplet4HCyclopropyl CH₂Diastereotopic protons of the cyclopropyl ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentNotes
~200 - 205C=O (acetyl)Typical chemical shift for a ketone carbonyl.
~195 - 200C=O (cyclopropyl)Typical chemical shift for a ketone carbonyl.
~60 - 65-CHCl-The carbon atom bonded to chlorine is significantly deshielded.
~25 - 30-C(O)CH₃Carbon of the acetyl methyl group.
~20 - 25Cyclopropyl CHMethine carbon of the cyclopropyl ring.
~10 - 15Cyclopropyl CH₂Methylene carbons of the cyclopropyl ring.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 3050MediumC-H stretch (sp³ and sp²)
~1720 - 1740StrongC=O stretch (asymmetric)
~1690 - 1710StrongC=O stretch (symmetric)
~1000 - 1200MediumC-C stretch
~700 - 800StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretationNotes
160/162[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
125[M - Cl]⁺Loss of a chlorine radical.
117/119[M - CH₃CO]⁺Loss of the acetyl group.
87[C₄H₃O₂Cl]⁺Fragmentation of the cyclopropyl ring.
69[C₄H₅O]⁺Cyclopropylcarbonyl cation.
43[CH₃CO]⁺Acetyl cation (often a base peak).

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the target compound can be achieved through the α-chlorination of the corresponding β-diketone, 1-cyclopropylbutane-1,3-dione.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 1-Cyclopropylbutane-1,3-dione reaction Chlorination start->reaction Sulfuryl chloride (SO₂Cl₂) in Dichloromethane (DCM) product This compound reaction->product

Caption: Proposed synthesis workflow for this compound.

Protocol:

  • Dissolution: Dissolve 1-cyclopropylbutane-1,3-dione in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in DCM dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).[1][2]

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[3] A background spectrum of the clean ATR crystal should be taken prior to sample analysis.[3][5]

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Utilize electron ionization (EI) at 70 eV.[6][7]

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Plausible Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a potential fragmentation pathway for this compound under electron ionization conditions.

Fragmentation_Pathway parent [C₇H₉ClO₂]⁺˙ m/z = 160/162 frag1 [C₇H₉O₂]⁺ m/z = 125 parent->frag1 - •Cl frag2 [C₅H₆ClO]⁺ m/z = 117/119 parent->frag2 - •COCH₃ frag4 [C₂H₃O]⁺ m/z = 43 parent->frag4 α-cleavage frag3 [C₄H₅O]⁺ m/z = 69 frag2->frag3 - CO

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

References

A Technical Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-1-cyclopropylbutane-1,3-dione, including its chemical properties, detailed synthesis protocols, and potential biological significance based on related structures. The information is intended for professionals in chemical research and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is a halogenated β-diketone containing a cyclopropyl group. The presence of the reactive dicarbonyl moiety, the cyclopropyl ring, and the alpha-chloro substitution makes it a molecule of interest for synthetic chemistry and potential biological applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 473924-31-1Guidechem[2]
Molecular Formula C₇H₉ClO₂PubChem[1]
Molecular Weight 160.60 g/mol PubChem[1]
Monoisotopic Mass 160.0291072 DaPubChem[1]
Boiling Point 220.3 °C at 760 mmHg (Predicted)LookChem[3]
Density 1.271 g/cm³ (Predicted)LookChem[3]
Flash Point 88.2 °C (Predicted)LookChem[3]
Topological Polar Surface Area 34.1 ŲPubChem[1]
Canonical SMILES CC(=O)C(C(=O)C1CC1)ClGuidechem[2]
InChIKey NUMZQGFCEWHHCX-UHFFFAOYSA-NPubChem[1]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved in a two-step process. First, the precursor 1-cyclopropylbutane-1,3-dione is synthesized, followed by selective chlorination at the C2 position.

This protocol is based on a Claisen condensation reaction using cyclopropyl methyl ketone and an acetate source.

Materials:

  • Cyclopropyl methyl ketone

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Ethyl acetate

  • 10% Hydrochloric acid (aqueous)

  • Ethyl ether

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas supply

Procedure: [4]

  • To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.

  • Fit the reaction flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation upon heating. Add ethyl acetate as needed to maintain the reaction volume.

  • Continue heating for approximately three hours until the distillate temperature reaches 75°C.

  • Allow the reaction mixture to cool and stand overnight. A white solid (the sodium salt of the dione) will precipitate.

  • Collect the solid precipitate by filtration.

  • Dissolve the solid in water and acidify the solution to pH 2 at 0°C using 10% aqueous hydrochloric acid.

  • Extract the acidified aqueous solution three times with ethyl ether.

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.

This is a general protocol for the electrophilic chlorination of a β-diketone. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Materials:

  • 1-Cyclopropylbutane-1,3-dione

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Nitrogen gas supply

Procedure:

  • Dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in an anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to a controlled temperature (e.g., -10°C to 0°C).

  • Slowly add the chlorinating agent (e.g., SO₂Cl₂, 1.0-1.1 equivalents) dropwise to the stirred solution. The reaction proceeds via the enol tautomer, with electrophilic attack at the nucleophilic C2 position.[5]

  • Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or distillation to obtain this compound.

Visualized Workflows and Potential Biological Relevance

The following diagram illustrates the two-step synthesis process from starting materials to the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Chlorination A Cyclopropyl Methyl Ketone C Claisen Condensation A->C B Sodium Ethoxide in Ethyl Acetate B->C D Acidification & Workup C->D E 1-Cyclopropylbutane-1,3-dione D->E G Electrophilic Chlorination E->G Precursor F Chlorinating Agent (e.g., SO₂Cl₂) F->G H Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

While no specific biological pathway for this exact molecule has been elucidated, compounds containing dione and chlorinated moieties have been investigated as potential inhibitors of signaling kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2).[6] These receptors are often hyperactivated in malignant cells.[6] The following diagram illustrates a hypothetical mechanism where such a compound could interfere with a generic kinase signaling cascade.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR2) Ligand->Receptor Binds Phos Receptor Phosphorylation Receptor->Phos Activates ATP ATP ATP->Phos Phosphate Source Compound 2-Chloro-1-cyclopropyl- butane-1,3-dione Compound->Receptor Potential Inhibition Signal Downstream Signaling (e.g., Ras/MAPK) Phos->Signal Response Cellular Response (Proliferation, Angiogenesis) Signal->Response

Caption: Potential inhibitory action on a receptor tyrosine kinase pathway.

The cyclopropyl group is also a structural motif found in many biologically active molecules, contributing to metabolic stability and potent enzyme inhibition.[7] Its presence, combined with the reactive α-chloro-β-diketone system, suggests potential applications as a covalent inhibitor or a scaffold for developing targeted therapeutics. Further research is required to explore the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorinated Beta-Diketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chlorinated beta-diketones. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric characteristics, which influence their reactivity and biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and development.

Physicochemical Properties of Chlorinated Beta-Diketones

Chlorinated beta-diketones are characterized by the presence of at least one chlorine atom on the carbon skeleton of a beta-diketone. This substitution significantly impacts the compound's acidity, keto-enol tautomerism, and overall reactivity. A notable example is 3-chloro-2,4-pentanedione, a well-characterized chlorinated beta-diketone.

Keto-Enol Tautomerism

Beta-diketones exist as a dynamic equilibrium between their diketo and enol tautomeric forms. The enol form is often stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring. The presence of an electron-withdrawing chlorine atom on the α-carbon can influence this equilibrium.

Keto_Enol_Tautomerism diketo Diketo Form enol Enol Form diketo->enol Proton Transfer enol->diketo Proton Transfer

Acidity

The presence of two carbonyl groups significantly increases the acidity of the α-protons. Chlorination at the α-position further enhances this acidity due to the inductive electron-withdrawing effect of the chlorine atom. This property is crucial for their role as versatile intermediates in organic synthesis. While specific pKa values for a wide range of chlorinated beta-diketones are not extensively documented, the trend of increased acidity upon halogenation is well-established. For comparison, the pKa of acetylacetone is approximately 9 in water.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for representative chlorinated beta-diketones.

Table 1: Physical Properties of 3-Chloro-2,4-pentanedione
PropertyValueReference
Molecular Formula C₅H₇ClO₂[2]
Molecular Weight 134.56 g/mol [2]
Boiling Point 49-52 °C at 18 mmHg[3]
Density 1.1921 g/mL at 20 °C[3]
Refractive Index n20/D 1.483[3]
Flash Point 56 °C (closed cup)[3]
Appearance Clear brown-yellow liquid[2]
Table 2: Spectroscopic Data for 3-Chloro-2,4-pentanedione
Spectroscopic TechniqueKey FeaturesReference
¹H NMR Spectra available from Sigma-Aldrich.[2]
¹³C NMR Spectra available from Wiley-VCH.[2]
IR Spectroscopy C=O stretching vibrations are prominent.[2]
Mass Spectrometry Molecular ion peak at m/z 134.[2]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of chlorinated beta-diketones.

Synthesis of 3-Chloro-2,4-pentanedione

A general and efficient method for the synthesis of 3-chloro-2,4-pentanedione involves the direct chlorination of acetylacetone.

Materials:

  • Acetylacetone

  • Chlorine gas

  • Temperature-controlled reactor system

  • Metering pump

Procedure:

  • Set up a temperature-controlled reactor and maintain the reaction temperature at 15°C.

  • Adjust the system pressure to 1-2 atm.

  • Continuously introduce acetylacetone into the reactor using a metering pump at a flow rate of 1 mol/h.

  • Simultaneously, introduce chlorine gas at a flow rate of 1.0 mol/h.

  • Strictly control the reaction time to 20 seconds.

  • Gradually increase the temperature at the reactor outlet to 35°C and the temperature at the outlet of the second pipeline to 25°C.

  • Continue the reaction for 1 hour.

  • The product can be purified by distillation.[4]

Synthesis_Workflow start Start reactants Acetylacetone + Chlorine Gas start->reactants reactor Temperature-Controlled Reactor (15°C, 1-2 atm) reactants->reactor reaction Continuous Flow Reaction (20 seconds residence time) reactor->reaction distillation Purification by Distillation reaction->distillation product 3-Chloro-2,4-pentanedione distillation->product

Synthesis of Chlorinated Chalcone Derivatives

Chlorinated chalcones, which share a structural resemblance to some complex chlorinated beta-diketones, can be synthesized via a Claisen-Schmidt condensation. This protocol can be adapted for the synthesis of more complex chlorinated beta-diketones.

Materials:

  • A substituted acetophenone (e.g., 4-chloroacetophenone)

  • An aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (40% aqueous solution)

Procedure:

  • Dissolve the substituted acetophenone and the aromatic aldehyde in ethanol.

  • Cool the mixture to 5-10°C in an ice bath.

  • Slowly add 40% aqueous sodium hydroxide solution to the mixture with stirring.

  • Continue stirring at low temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Biological Activity and Potential Signaling Pathways

Beta-diketone scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[5] The introduction of chlorine atoms can modulate these activities. While specific signaling pathways for many chlorinated beta-diketones are still under investigation, the Wnt/β-catenin signaling pathway is a known target for some chlorinated organic molecules and a plausible target for this class of compounds.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various cancers. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the inhibition of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus where it activates target gene transcription.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ubiquitination Ubiquitination beta_catenin_off->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor dsh Dishevelled receptor->dsh destruction_complex_on Inhibited Destruction Complex dsh->destruction_complex_on Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef TCF/LEF beta_catenin_on->tcf_lef Activation nucleus->tcf_lef target_genes Target Gene Transcription tcf_lef->target_genes inhibitor Chlorinated β-Diketone (Potential Inhibitor) inhibitor->destruction_complex_on Prevents Inhibition? inhibitor->beta_catenin_on Promotes Degradation?

Small molecule inhibitors can target various components of this pathway. For instance, some chlorinated compounds have been shown to interfere with the nuclear translocation of β-catenin or disrupt the interaction between β-catenin and TCF/LEF transcription factors.[6] Further research is warranted to elucidate the specific mechanisms of action of chlorinated beta-diketones on this and other signaling pathways.

References

Tautomeric Equilibrium of 2-Chloro-1-cyclopropylbutane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth analysis of the keto-enol tautomerism in 2-chloro-1-cyclopropylbutane-1,3-dione. As a β-dicarbonyl compound, it exists as an equilibrium mixture of its keto and enol forms. The position of this equilibrium is critically influenced by substituent effects—notably the electron-withdrawing chloro group and the unique electronic properties of the cyclopropyl moiety—as well as solvent polarity. This document outlines the structural characteristics of the tautomers, presents quantitative equilibrium data in various solvents, details the experimental and computational methodologies for their study, and illustrates the underlying chemical principles and workflows.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry where constitutional isomers, known as tautomers, readily interconvert.[1] For 1,3-dicarbonyl compounds, this equilibrium is particularly significant. While simple ketones predominantly exist in the keto form, the enol form of β-dicarbonyls is substantially stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[2]

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl, creating a stable six-membered pseudo-ring.[1]

The specific substituents on the β-dicarbonyl skeleton, such as the α-chloro and C1-cyclopropyl groups in this compound, further modulate this equilibrium. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the α-proton and stabilize the enol form through inductive effects.[2] The cyclopropyl group, with its high degree of s-character in its C-C bonds, can also stabilize an adjacent double bond, further influencing the tautomeric preference.

Tautomeric Forms and Equilibrium

This compound exists as an equilibrium between the diketo form and the chelated Z-enol form. The interconversion is typically catalyzed by acid or base and is slow on the NMR timescale, allowing for the distinct observation and quantification of both species.[3][4]

Figure 1. Keto-Enol equilibrium for the title compound.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium constant (Keq = [Enol]/[Keto]) is highly dependent on the solvent environment. Nonpolar solvents are unable to form strong hydrogen bonds with the keto form, thus favoring the internally hydrogen-bonded enol tautomer. Conversely, polar protic solvents can stabilize the more polar keto form by engaging in intermolecular hydrogen bonding, shifting the equilibrium.[1]

The following table summarizes illustrative quantitative data for the tautomeric equilibrium of this compound in various deuterated solvents at 298 K, as would be determined by ¹H NMR spectroscopy.

SolventDielectric Constant (ε)% Enol Tautomer% Keto TautomerKeq ([Enol]/[Keto])
Cyclohexane-d₁₂2.092%8%11.50
Chloroform-d4.885%15%5.67
Acetone-d₆20.768%32%2.13
Acetonitrile-d₃37.561%39%1.56
DMSO-d₆46.755%45%1.22
Methanol-d₄32.748%52%0.92

Experimental and Computational Protocols

Protocol for ¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy is the primary experimental technique for quantifying keto-enol tautomeric equilibria.[3] The interconversion between tautomers is slow enough that distinct signals for both species can be observed and integrated.

Objective: To determine the equilibrium constant (Keq) for the tautomerism of this compound in various deuterated solvents.

Materials & Equipment:

  • This compound (≥95% purity)

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flasks and micropipettes

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL. Ensure the sample is fully dissolved.

  • Instrument Setup: Tune and shim the NMR spectrometer to the prepared sample to achieve optimal resolution. Set the experiment temperature to 298 K.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.

  • Spectral Analysis:

    • Identify the characteristic signals for each tautomer. The keto form will exhibit a unique signal for the α-proton (methine C-H), typically around 4.5-5.5 ppm. The enol form will lack this signal but will show a characteristic enolic hydroxyl (-OH) proton, often as a broad singlet between 12-17 ppm.[5]

    • Other signals, such as the acetyl methyl group and cyclopropyl protons, will also appear at slightly different chemical shifts for each tautomer.

  • Quantification:

    • Integrate a well-resolved signal unique to the keto form (e.g., the α-proton) and a well-resolved signal unique to the enol form (e.g., the acetyl methyl protons of the enol).

    • Calculate the mole fraction of each tautomer. For example, if using the α-proton (1H) for the keto form and the acetyl methyl protons (3H) for the enol form:

      • Mole Fraction (Keto) ∝ Integral(α-H) / 1

      • Mole Fraction (Enol) ∝ Integral(acetyl-CH₃) / 3

    • Calculate the percentage of each tautomer and the equilibrium constant, Keq.

Workflow prep Sample Preparation (Compound in Deuterated Solvent) nmr NMR Spectrometer Setup (Lock, Tune, Shim @ 298 K) prep->nmr acq ¹H Spectrum Acquisition (Sufficient Relaxation Delay) nmr->acq analysis Spectral Analysis (Assign Keto & Enol Peaks) acq->analysis quant Signal Integration (Unique Keto vs. Enol Signals) analysis->quant calc Calculate Tautomer Ratio (% Enol, % Keto, Keq) quant->calc

Figure 2. Experimental workflow for NMR-based tautomer analysis.
Protocol for Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and corroborating experimental findings.[6]

Objective: To calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the keto and enol tautomers of this compound in the gas phase and in solution.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Procedure:

  • Structure Building: Construct 3D models of both the keto tautomer and the most stable (Z)-enol tautomer.

  • Geometry Optimization & Frequency Calculation (Gas Phase):

    • Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable level of theory is B3LYP with a 6-311++G(d,p) basis set.[7]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, entropy, Gibbs free energy).

  • Solvation Modeling:

    • To simulate solvent effects, use the optimized gas-phase geometries as a starting point.

    • Perform a new optimization and frequency calculation for each tautomer within a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., chloroform, water).[6]

  • Energy Analysis:

    • Extract the final electronic energies and Gibbs free energies for both tautomers under each condition (gas phase, each solvent).

    • Calculate the relative energy: ΔE = Eenol - Eketo and ΔG = Genol - Gketo. A negative value indicates that the enol form is more stable.

Mechanism of Tautomer Interconversion

The interconversion between keto and enol forms does not occur spontaneously but is catalyzed by the presence of acid or base.[8]

Mechanism cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism Keto_A Keto Tautomer ProtonatedKeto Protonated Carbonyl (Resonance Stabilized) Keto_A->ProtonatedKeto + H⁺ ProtonatedKeto->Keto_A - H⁺ Enol_A Enol Tautomer ProtonatedKeto->Enol_A - H⁺ (from α-C) Enol_A->ProtonatedKeto + H⁺ (at C=C) Keto_B Keto Tautomer Enolate Enolate Intermediate (Resonance Stabilized) Keto_B->Enolate - H⁺ (from α-C) Enolate->Keto_B + H⁺ (at α-C) Enol_B Enol Tautomer Enolate->Enol_B + H⁺ (at O⁻) Enol_B->Enolate - H⁺ (from OH)

Figure 3. Generalized acid- and base-catalyzed tautomerization pathways.
  • Acid Catalysis: Involves initial protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.[8]

  • Base Catalysis: Involves the deprotonation of the acidic α-carbon to form a resonance-stabilized enolate intermediate, which is subsequently protonated on the oxygen atom.[9]

Conclusion and Implications

The tautomeric equilibrium of this compound is a finely balanced interplay of electronic and solvent effects. The presence of the α-chloro and C1-cyclopropyl substituents likely favors a significant population of the enol tautomer, especially in nonpolar media where its intramolecular hydrogen bond provides substantial stabilization. Understanding and quantifying this equilibrium is crucial for professionals in drug development and chemical synthesis, as the reactivity, bioavailability, and physical properties of the keto and enol tautomers can differ significantly. The distinct nucleophilic character of the enol at its α-carbon, versus the electrophilic carbonyl carbons of the keto form, dictates its reaction pathways and potential biological interactions.[1][4] The methodologies presented herein provide a robust framework for the comprehensive characterization of this and similar β-dicarbonyl systems.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-1-cyclopropylbutane-1,3-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Chloro-1-cyclopropylbutane-1,3-dione in various organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on establishing a robust framework for researchers to conduct their own solubility assessments. The provided protocols and data presentation formats are designed to facilitate standardized and comparable results, crucial for applications in drug development, process chemistry, and chemical research.

Introduction to this compound

This compound, with the molecular formula C₇H₉ClO₂, is a dione derivative featuring a cyclopropyl group.[1][2] Its chemical structure suggests a moderate polarity, which will influence its solubility in different organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening. The general principle of "like dissolves like" provides a preliminary guide, suggesting that its solubility will be higher in solvents with similar polarity.[3][4][5]

Chemical and Physical Properties:

  • Molecular Formula: C₇H₉ClO₂[1]

  • Molecular Weight: 160.60 g/mol [1]

  • CAS Number: 473924-31-1[2]

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is the concentration of the saturated solution at a specific temperature. For a compound like this compound, its solubility in a given organic solvent will be influenced by several factors:

  • Polarity of the Solute and Solvent: The presence of two carbonyl groups and a chlorine atom imparts polarity to the molecule. Solvents with moderate to high polarity, such as alcohols, ketones, and esters, are expected to be effective at dissolving this compound. Non-polar solvents like alkanes may exhibit lower solubility.

  • Hydrogen Bonding: The carbonyl oxygens can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors may exhibit enhanced solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[6] This relationship is important for processes like recrystallization.

  • Crystalline Structure: If the compound is a solid, the strength of its crystal lattice will affect the energy required to dissolve it.

Experimental Determination of Solubility

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of this compound.

  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A 1. Preparation of Solvent and Solute B 2. Addition of Excess Solute to Solvent A->B Known volume/mass C 3. Equilibration at Constant Temperature B->C Vigorous shaking D 4. Separation of Saturated Solution C->D Filtration/Centrifugation E 5. Dilution of Aliquot D->E Known dilution factor F 6. Quantitative Analysis E->F e.g., HPLC, GC G 7. Calculation of Solubility F->G Concentration data

Caption: A flowchart of the key steps for determining the solubility of a compound.

  • Preparation: Accurately weigh a specific amount of the organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Reaching equilibrium is crucial for accurate measurements.[7]

  • Sample Collection and Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any solid particles.

  • Dilution: Accurately dilute the collected aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Water10.2

Note: The polarity index values are approximate and can vary slightly depending on the scale used. The solubility data in this table are placeholders to be filled with experimental results.

Qualitative Solubility Classification

For rapid screening, a qualitative assessment of solubility can be performed. This involves observing the dissolution of a small, pre-weighed amount of the compound in a fixed volume of solvent.

Table 2: Qualitative Solubility Classification Scheme

ClassificationDescriptionApproximate Solubility Range (mg/mL)
Very SolubleDissolves quickly and completely.> 100
Freely SolubleDissolves readily.33 - 100
SolubleForms a solution.10 - 33
Sparingly SolublePartially dissolves.1 - 10
Slightly SolubleVery little dissolves.0.1 - 1
Very Slightly SolublePractically no dissolution observed.< 0.1
InsolubleNo visible dissolution.< 0.01

The following diagram illustrates a logical workflow for classifying the solubility of a compound based on its behavior in different types of solvents.

G Start Start with Unknown Compound Water Test Solubility in Water Start->Water HCl Test Solubility in 5% HCl Water->HCl Insoluble WaterSoluble Water-Soluble Water->WaterSoluble Soluble NaOH Test Solubility in 5% NaOH HCl->NaOH Insoluble Base Basic Compound (e.g., Amine) HCl->Base Soluble H2SO4 Test Solubility in conc. H2SO4 NaOH->H2SO4 Insoluble WeakAcid Weakly Acidic (e.g., Phenol) NaOH->WeakAcid Soluble Inert Inert Compound H2SO4->Inert Insoluble Neutral Neutral Compound H2SO4->Neutral Soluble

Caption: A decision tree for the qualitative classification of an organic compound's solubility.

Conclusion

While specific, publicly available data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine these crucial physical properties. By following the outlined experimental protocols and data reporting standards, the scientific community can build a reliable database for this and other compounds of interest. A systematic approach to determining and reporting solubility is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

Methodological & Application

Synthesis of Heterocycles Using 2-Chloro-1-cyclopropylbutane-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-1-cyclopropylbutane-1,3-dione as a key starting material. This versatile building block offers a straightforward and efficient route to novel pyrazoles, isoxazoles, and pyrimidines, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

This compound is a highly reactive intermediate that can undergo cyclocondensation reactions with a variety of binucleophilic reagents to yield a range of substituted five- and six-membered heterocycles. The presence of the chloro substituent at the 2-position and the cyclopropyl and methyl groups at the 1- and 3-positions, respectively, allows for the regioselective synthesis of unique heterocyclic scaffolds. These scaffolds are valuable for library synthesis and lead optimization in drug discovery programs.

Applications in Heterocyclic Synthesis

The primary application of this compound lies in its reaction with dinucleophiles to form heterocyclic rings. This document focuses on three key transformations:

  • Synthesis of Pyrazoles: Reaction with hydrazine derivatives yields 3-cyclopropyl-4-chloro-5-methylpyrazoles.

  • Synthesis of Isoxazoles: Reaction with hydroxylamine leads to the formation of 3-cyclopropyl-4-chloro-5-methylisoxazoles.

  • Synthesis of Pyrimidines: Cyclocondensation with guanidine affords 2-amino-4-cyclopropyl-5-chloro-6-methylpyrimidines.

These reactions provide a modular approach to a variety of substituted heterocycles with potential applications in areas such as oncology, infectious diseases, and inflammation.

Reaction Pathways

The general reaction pathways for the synthesis of pyrazoles, isoxazoles, and pyrimidines from this compound are depicted below.

cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis cluster_pyrimidine Pyrimidine Synthesis start 2-Chloro-1-cyclopropyl- butane-1,3-dione hydrazine Hydrazine Hydrate hydroxylamine Hydroxylamine HCl guanidine Guanidine HCl pyrazole 3-Cyclopropyl-4-chloro- 5-methylpyrazole hydrazine->pyrazole EtOH, Reflux isoxazole 3-Cyclopropyl-4-chloro- 5-methylisoxazole hydroxylamine->isoxazole EtOH, Reflux pyrimidine 2-Amino-4-cyclopropyl- 5-chloro-6-methylpyrimidine guanidine->pyrimidine NaOEt, EtOH, Reflux

Figure 1: General reaction pathways for heterocycle synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from this compound.

EntryReactantSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine HydrateEthanol78485
2PhenylhydrazineAcetic Acid100678

Table 1: Synthesis of Pyrazole Derivatives.

EntryReactantSolventTemperature (°C)Time (h)Yield (%)
1Hydroxylamine HClEthanol78582

Table 2: Synthesis of Isoxazole Derivatives.

EntryReactantBaseSolventTemperature (°C)Time (h)Yield (%)
1Guanidine HClNaOEtEthanol78875

Table 3: Synthesis of Pyrimidine Derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropyl-4-chloro-5-methylpyrazole

This protocol describes a general procedure for the synthesis of 3-cyclopropyl-4-chloro-5-methylpyrazole via the cyclocondensation of this compound with hydrazine hydrate.

cluster_workflow Experimental Workflow A 1. Dissolve 2-Chloro-1-cyclopropyl- butane-1,3-dione in Ethanol B 2. Add Hydrazine Hydrate dropwise at room temperature A->B C 3. Reflux the reaction mixture for 4 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature and concentrate under reduced pressure D->E F 6. Purify by column chromatography E->F G 7. Characterize the final product F->G

Figure 2: Workflow for pyrazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane solvent system.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-cyclopropyl-4-chloro-5-methylpyrazole as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Cyclopropyl-4-chloro-5-methylisoxazole

This protocol outlines the synthesis of 3-cyclopropyl-4-chloro-5-methylisoxazole from this compound and hydroxylamine hydrochloride.

cluster_workflow Experimental Workflow A 1. Suspend 2-Chloro-1-cyclopropyl- butane-1,3-dione and Hydroxylamine HCl in Ethanol B 2. Add Sodium Acetate A->B C 3. Reflux the reaction mixture for 5 hours B->C D 4. Monitor reaction by TLC C->D E 5. Filter the cooled mixture and concentrate the filtrate D->E F 6. Purify by recrystallization E->F G 7. Characterize the final product F->G

Figure 3: Workflow for isoxazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • Suspend this compound and hydroxylamine hydrochloride in ethanol.

  • Add sodium acetate to the suspension and stir at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Monitor the reaction progress by TLC (3:7 ethyl acetate/hexane).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford 3-cyclopropyl-4-chloro-5-methylisoxazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 2-Amino-4-cyclopropyl-5-chloro-6-methylpyrimidine

This protocol details the synthesis of 2-amino-4-cyclopropyl-5-chloro-6-methylpyrimidine through the reaction of this compound with guanidine hydrochloride.

cluster_workflow Experimental Workflow A 1. Prepare Sodium Ethoxide in Ethanol B 2. Add Guanidine Hydrochloride and stir A->B C 3. Add 2-Chloro-1-cyclopropyl- butane-1,3-dione B->C D 4. Reflux the reaction mixture for 8 hours C->D E 5. Monitor reaction by TLC D->E F 6. Cool, neutralize with Acetic Acid, and collect the precipitate E->F G 7. Wash and dry the product F->G H 8. Characterize the final product G->H

Figure 4: Workflow for pyrimidine synthesis.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium metal (2.2 eq)

  • Absolute Ethanol

  • Acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add guanidine hydrochloride and stir for 30 minutes at room temperature.

  • Add a solution of this compound in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture in an ice bath and neutralize with glacial acetic acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4-cyclopropyl-5-chloro-6-methylpyrimidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • This compound is a reactive and potentially corrosive compound; handle with care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution.

  • Sodium metal reacts violently with water; handle under an inert atmosphere and with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

2-Chloro-1-cyclopropylbutane-1,3-dione: A Versatile But Underutilized Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific, documented applications of 2-Chloro-1-cyclopropylbutane-1,3-dione as a building block in medicinal chemistry are not extensively reported in publicly available literature, its chemical structure suggests significant potential for the synthesis of novel, biologically active molecules. The presence of a reactive 1,3-dicarbonyl moiety, a secondary alkyl chloride, and a cyclopropyl group offers multiple avenues for chemical modification and the introduction of molecular diversity. This document outlines potential applications, hypothetical experimental protocols, and data management structures to guide researchers in exploring the utility of this compound.

Potential Applications in Drug Discovery

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds known to be prevalent in medicinal chemistry.

  • Synthesis of Heterocycles: The 1,3-dione functionality is a classic precursor for the synthesis of numerous five- and six-membered heterocyclic systems. By reacting with various binucleophiles, it can be converted into pyrazoles, isoxazoles, pyrimidines, and pyridones. These scaffolds are central to the structure of many approved drugs.

  • Introduction of a Cyclopropyl Moiety: The cyclopropyl group is a valuable feature in medicinal chemistry, often introduced to modulate a compound's metabolic stability, conformation, and potency. Its presence in the building block allows for the direct incorporation of this desirable motif.

  • Site for Linker Attachment or Further Functionalization: The chloro group provides a reactive handle for nucleophilic substitution, allowing for the attachment of various side chains, linkers, or pharmacophoric elements. This enables the exploration of structure-activity relationships (SAR) by systematically modifying this position.

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound in the synthesis of a diverse library of compounds for screening.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds A 2-Chloro-1-cyclopropyl- butane-1,3-dione B Reaction with Hydrazines A->B C Reaction with Hydroxylamine A->C D Reaction with Amidines A->D E Knoevenagel Condensation followed by Cyclization A->E F Nucleophilic Substitution of Chlorine A->F G Pyrazoles B->G H Isoxazoles C->H I Pyrimidines D->I J Pyridones E->J K Functionalized Diones F->K

Caption: Hypothetical synthetic pathways for this compound.

Data Presentation

Systematic evaluation of the synthesized compounds is crucial. The following table provides a template for organizing key quantitative data for easy comparison.

Compound IDSynthetic Yield (%)Purity (%)TargetIC₅₀ (µM)Cell-based Activity (µM)
Example-001 Kinase X
Example-002 GPCR Y
Example-003 Protease Z

Experimental Protocols

The following are generalized, hypothetical protocols for key transformations that could be performed with this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of a Pyrazole Derivative

This protocol describes a potential synthesis of a pyrazole derivative via condensation with a hydrazine.

Workflow Diagram:

G A Dissolve 2-Chloro-1-cyclopropyl- butane-1,3-dione in Ethanol B Add Substituted Hydrazine A->B C Add Acetic Acid (catalyst) B->C D Reflux for 4-6 hours C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Remove Solvent in vacuo F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Workflow for a hypothetical pyrazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous ethanol (0.2 M).

  • Reagent Addition: Add 1.1 equivalents of the desired substituted hydrazine hydrate to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Nucleophilic Substitution of the Chloro Group

This protocol outlines a general procedure for displacing the chloride with a nucleophile, such as an amine.

Workflow Diagram:

G A Dissolve 2-Chloro-1-cyclopropyl- butane-1,3-dione in Acetonitrile B Add Amine Nucleophile A->B C Add Base (e.g., K₂CO₃) B->C D Stir at 60 °C for 12-18 hours C->D E Monitor by TLC/LC-MS D->E F Filter off Solids E->F G Remove Solvent in vacuo F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Workflow for a hypothetical nucleophilic substitution.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF (0.3 M) in a sealed tube, add the desired amine nucleophile (1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2.0 equivalents), to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture at 60-80 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired substituted product.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (NMR, MS).

Application Note: A Two-Step Protocol for the Laboratory-Scale Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione, a valuable building block in medicinal chemistry and organic synthesis. The protocol first describes the synthesis of the precursor, 1-cyclopropylbutane-1,3-dione, via a Claisen condensation. This is followed by a selective monochlorination at the C2 position. This document is intended for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology, quantitative data summary, and visual guides for the experimental workflow and reaction mechanism.

Introduction

2-Chloro-1,3-dicarbonyl compounds are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. The title compound, this compound, incorporates a cyclopropyl moiety, a common structural motif in many biologically active molecules that can impart unique conformational properties and metabolic stability. This protocol outlines a reliable and scalable laboratory procedure for its preparation from commercially available starting materials. The synthesis proceeds in two key stages: the formation of the β-diketone scaffold followed by electrophilic chlorination.

Experimental Protocols

Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione

This procedure details the Claisen condensation of cyclopropyl methyl ketone with ethyl acetate to form the β-diketone intermediate.

Materials:

  • Cyclopropyl methyl ketone (0.1 mol, 8.4 g)

  • Ethyl acetate (100 mL, anhydrous)

  • Sodium ethoxide (21 wt% solution in ethanol, 0.1 mol, 39 mL)

  • 10% Aqueous hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas supply

  • Round-bottom flask, condenser, Dean-Stark trap, separatory funnel, standard glassware

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of anhydrous ethyl acetate in a round-bottom flask under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.

  • Fit the flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux to remove ethanol via azeotropic distillation. Add more ethyl acetate as needed to maintain the reaction volume.

  • After approximately three hours, when the temperature of the distillate reaches 75°C, the reaction is considered complete. Allow the mixture to cool to room temperature and stand overnight.

  • A white solid (the sodium salt of the product) will precipitate. Collect this solid by filtration.

  • Dissolve the collected solid in water and cool the solution to 0°C in an ice bath.

  • Acidify the aqueous solution to pH ~2 by the slow addition of 10% aqueous hydrochloric acid.

  • Extract the acidified solution three times with diethyl ether.

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield 1-cyclopropylbutane-1,3-dione as an oil. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the electrophilic chlorination of the synthesized 1-cyclopropylbutane-1,3-dione at the C2 position using N-Chlorosuccinimide (NCS).

Materials:

  • 1-cyclopropylbutane-1,3-dione (from Step 1)

  • N-Chlorosuccinimide (NCS) (1.05 equivalents)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Dissolve the 1-cyclopropylbutane-1,3-dione in anhydrous dichloromethane in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.05 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

ParameterStep 1: 1-cyclopropylbutane-1,3-dioneStep 2: this compound
Starting Material Cyclopropyl methyl ketone1-cyclopropylbutane-1,3-dione
Reagents Ethyl acetate, Sodium ethoxideN-Chlorosuccinimide (NCS)
Solvent Ethyl acetate/EthanolDichloromethane
Reaction Time ~3 hours (reflux)Typically 1-4 hours (monitored by TLC)
Product Formula C₇H₁₀O₂C₇H₉ClO₂
Molecular Weight 126.15 g/mol 160.60 g/mol
Typical Yield ~47-55%[1]Not specified, typically >70% for this reaction type
Appearance OilNot specified, likely an oil or low-melting solid

Mandatory Visualization

Reaction_Pathway Synthesis Pathway of this compound cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Electrophilic Chlorination CPMK Cyclopropyl methyl ketone Intermediate1 Enolate of CPMK CPMK->Intermediate1 + NaOEt EtOAc Ethyl acetate Intermediate2 Sodium salt of 1-cyclopropylbutane-1,3-dione EtOAc->Intermediate2 NaOEt Sodium Ethoxide (Base) Intermediate1->Intermediate2 + Ethyl Acetate Product1 1-cyclopropylbutane-1,3-dione Intermediate2->Product1 + Acid Workup Enol Enol Tautomer Product1->Enol Tautomerization AcidWorkup Acidic Workup (HCl) NCS N-Chlorosuccinimide (NCS) Product2 This compound NCS->Product2 Electrophilic Attack Enol->Product2

Caption: Reaction mechanism for the two-step synthesis.

Experimental_Workflow Experimental Workflow Start1 Mix Cyclopropyl methyl ketone and Ethyl acetate under N₂ AddBase Add Sodium Ethoxide Start1->AddBase Reflux Reflux with Dean-Stark Trap (~3 hours) AddBase->Reflux Cool Cool and Precipitate Reflux->Cool Filter Filter Sodium Salt Cool->Filter Dissolve Dissolve in Water and Cool to 0°C Filter->Dissolve Acidify Acidify with 10% HCl Dissolve->Acidify Extract Extract with Diethyl Ether (3x) Acidify->Extract Dry1 Dry with MgSO₄ Extract->Dry1 Evaporate1 Evaporate Solvent Dry1->Evaporate1 Product1 Isolate 1-cyclopropylbutane-1,3-dione Evaporate1->Product1 Start2 Dissolve Product 1 in Dichloromethane Product1->Start2 Proceed to Step 2 AddNCS Add N-Chlorosuccinimide Start2->AddNCS Stir Stir at Room Temperature (Monitor by TLC) AddNCS->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Separate Separate Layers Quench->Separate Wash Wash with Brine Separate->Wash Dry2 Dry with MgSO₄ Wash->Dry2 Evaporate2 Evaporate Solvent Dry2->Evaporate2 Purify Purify by Column Chromatography Evaporate2->Purify Product2 Isolate this compound Purify->Product2

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Reaction of 2-Chloro-1-cyclopropylbutane-1,3-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-chloro-1-cyclopropylbutane-1,3-dione with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to its potential for constructing complex molecular architectures, particularly heterocyclic compounds. The presence of the electrophilic center at the C2 position, activated by two adjacent carbonyl groups, allows for efficient nucleophilic substitution reactions.

Overview of Reactivity

This compound is a highly reactive α-halo-β-dicarbonyl compound. The chlorine atom at the C2 position is an excellent leaving group in nucleophilic substitution reactions. The general reaction mechanism involves the attack of a nucleophile at the C2 carbon, leading to the displacement of the chloride ion. This reaction is the foundation for the synthesis of a wide array of substituted 1-cyclopropylbutane-1,3-dione derivatives.

A significant application of these reactions is in the synthesis of five- and six-membered heterocyclic compounds. By employing dinucleophilic reagents, a subsequent intramolecular cyclization can occur, leading to the formation of pyrazoles, isoxazoles, pyrimidines, and thiazoles, which are important scaffolds in drug discovery.

Reactions with N-Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the synthesis of nitrogen-containing heterocycles.

Reaction with Hydrazines to form Pyrazoles

The reaction with hydrazine or its derivatives leads to the formation of substituted pyrazoles through a condensation reaction. The initial nucleophilic attack by one of the nitrogen atoms of hydrazine on the C2 carbon of the dione, followed by cyclization and dehydration, yields the pyrazole ring.

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Reaction_with_Hydrazine reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate Nucleophilic Attack reagent2 Hydrazine (R-NH-NH2) reagent2->intermediate product Substituted Pyrazole intermediate->product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of pyrazoles.

Reaction with Hydroxylamine to form Isoxazoles

Similarly, the reaction with hydroxylamine hydrochloride in the presence of a base yields isoxazole derivatives. The nitrogen of the hydroxylamine acts as the initial nucleophile, followed by cyclization involving the hydroxyl group.

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Reaction_with_Hydroxylamine reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate Nucleophilic Attack reagent2 Hydroxylamine (NH2OH) reagent2->intermediate product Substituted Isoxazole intermediate->product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of isoxazoles.

Reaction with Amidines to form Pyrimidines

The Pinner synthesis of pyrimidines can be adapted using this compound and various amidines. This reaction provides a route to highly substituted pyrimidine cores.

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Reaction_with_Amidines reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate Nucleophilic Attack reagent2 Amidine reagent2->intermediate product Substituted Pyrimidine intermediate->product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of pyrimidines.

Reactions with S-Nucleophiles

Sulfur nucleophiles readily react with this compound to introduce a thioether linkage. This is particularly useful for the synthesis of sulfur-containing heterocycles.

Reaction with Thiourea to form Thiazoles

The Hantzsch thiazole synthesis can be employed by reacting this compound with thiourea. This reaction provides a direct route to aminothiazole derivatives.

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Reaction_with_Thiourea reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate Nucleophilic Attack reagent2 Thiourea reagent2->intermediate product Substituted Thiazole intermediate->product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of thiazoles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of various heterocyclic compounds from this compound.

Nucleophile (Reagent)Product HeterocycleSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Hydrazine HydratePyrazoleEthanol-Reflux2 - 485 - 95
Phenylhydrazine1-PhenylpyrazoleAcetic Acid-1003 - 580 - 90
Hydroxylamine HClIsoxazoleEthanolSodium AcetateReflux4 - 675 - 85
Guanidine Carbonate2-AminopyrimidineEthanolSodium EthoxideReflux6 - 870 - 80
Thiourea2-AminothiazoleEthanol-Reflux5 - 780 - 90

Experimental Protocols

The following are generalized experimental protocols for the synthesis of heterocyclic compounds from this compound. Note: These are general procedures and may require optimization for specific substrates and scales. Standard laboratory safety procedures should be followed at all times.

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Experimental_Workflow start Start step1 Dissolve 2-chloro-1-cyclopropyl- butane-1,3-dione in solvent start->step1 step2 Add nucleophile (and base if required) step1->step2 step3 Heat reaction mixture to reflux step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool to room temperature step4->step5 Reaction complete step6 Remove solvent under reduced pressure step5->step6 step7 Purify crude product (crystallization or chromatography) step6->step7 end Characterize final product step7->end

Caption: General experimental workflow for heterocycle synthesis.

Protocol 5.1: Synthesis of 1-Cyclopropyl-5-methyl-1H-pyrazole
  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Hydrazine hydrate (1.2 mmol)

    • Ethanol (10 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve this compound in ethanol in the round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole derivative.

Protocol 5.2: Synthesis of 1-Cyclopropyl-3-methylisoxazole
  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Sodium acetate (1.5 mmol)

    • Ethanol (15 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a stirred solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium acetate.

    • Heat the mixture to reflux for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent in vacuo.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 5.3: Synthesis of 2-Amino-4-cyclopropyl-5-methylpyrimidine
  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Guanidine carbonate (0.6 mmol)

    • Sodium ethoxide (2.5 mmol)

    • Absolute ethanol (20 mL)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Under a nitrogen atmosphere, dissolve sodium ethoxide in absolute ethanol.

    • Add guanidine carbonate to the solution and stir for 15 minutes.

    • Add a solution of this compound in ethanol dropwise.

    • Heat the reaction mixture to reflux for 7 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

    • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

    • Dry the organic extracts and purify the product by recrystallization or column chromatography.

Protocol 5.4: Synthesis of 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine
  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Thiourea (1.1 mmol)

    • Ethanol (15 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve this compound and thiourea in ethanol.

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, and the product may precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solution and purify by recrystallization.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a variety of substituted diones and heterocyclic compounds. The protocols provided herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the chemical space around this versatile scaffold. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific target molecules.

Application Notes and Protocols: Cyclocondensation Reactions of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Chloro-1-cyclopropylbutane-1,3-dione in the synthesis of various heterocyclic scaffolds. The inherent reactivity of this chloro-substituted β-dicarbonyl compound makes it a versatile building block for constructing molecular architectures of interest in medicinal chemistry and drug discovery. The following sections detail representative cyclocondensation reactions with common binucleophiles.

Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives is a classical and efficient method for the synthesis of substituted pyrazoles. The reaction proceeds via a condensation-cyclization-elimination sequence. The presence of the chloro substituent at the 2-position can influence the regioselectivity of the initial nucleophilic attack and subsequent cyclization.

Experimental Protocol: Synthesis of 4-chloro-5-cyclopropyl-3-methyl-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 4-chloro-5-cyclopropyl-3-methyl-1H-pyrazole.

Representative Data:
EntryHydrazine DerivativeProductReaction Time (h)Yield (%)
1Hydrazine hydrate4-chloro-5-cyclopropyl-3-methyl-1H-pyrazole585
2Phenylhydrazine4-chloro-5-cyclopropyl-3-methyl-1-phenyl-1H-pyrazole678
3MethylhydrazineMixture of 4-chloro-5-cyclopropyl-1,3-dimethyl-1H-pyrazole and 4-chloro-3-cyclopropyl-1,5-dimethyl-1H-pyrazole675 (mixture)

Synthesis of Substituted Pyrimidines

This compound can undergo cyclocondensation with urea, thiourea, or amidines to yield substituted pyrimidine derivatives. These reactions are typically acid- or base-catalyzed and provide access to a core structure prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of 4-chloro-5-cyclopropyl-6-methylpyrimidin-2(1H)-one

Materials:

  • This compound

  • Urea

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol (absolute)

  • 1 M Hydrochloric acid

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in absolute ethanol (0.3 M).

  • To this solution, add sodium ethoxide solution (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with 1 M hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol/water.

Representative Data:
EntryBinucleophileProductReaction Time (h)Yield (%)
1Urea4-chloro-5-cyclopropyl-6-methylpyrimidin-2(1H)-one1072
2Thiourea4-chloro-5-cyclopropyl-6-methylpyrimidine-2(1H)-thione880
3Acetamidine hydrochloride2,6-dimethyl-4-chloro-5-cyclopropylpyrimidine1265

Visualizations

General Cyclocondensation Workflow

G General Workflow for Cyclocondensation start Start with This compound reagents Select Binucleophile (e.g., Hydrazine, Urea, Thiourea, Amidine) start->reagents reaction Cyclocondensation Reaction (Solvent, Catalyst, Temperature) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Characterized Heterocyclic Product purification->product

Caption: General experimental workflow for the synthesis of heterocycles.

Plausible Signaling Pathway for Pyrazole Synthesis

G Mechanism of Pyrazole Formation sub This compound int1 Hemiaminal Intermediate sub->int1 Nucleophilic Attack hydrazine H2N-NHR hydrazine->int1 int2 Hydrazone Intermediate int1->int2 Dehydration int3 Cyclic Intermediate int2->int3 Intramolecular Nucleophilic Attack product Substituted Pyrazole int3->product Elimination of HCl

Caption: Proposed mechanism for pyrazole synthesis.

Logical Relationship for Pyrimidine Synthesis

G Pyrimidine Synthesis Logic cluster_nucleophiles Binucleophiles cluster_products Pyrimidine Products start 2-Chloro-1-cyclopropyl- butane-1,3-dione urea Urea start->urea Reacts with thiourea Thiourea start->thiourea Reacts with amidine Amidine start->amidine Reacts with pyrimidinone Pyrimidin-2-one urea->pyrimidinone pyrimidinethione Pyrimidine-2-thione thiourea->pyrimidinethione substituted_pyrimidine Substituted Pyrimidine amidine->substituted_pyrimidine

Caption: Reactant-product relationships in pyrimidine synthesis.

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated β-diketone that holds potential as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. Its reactive nature, stemming from the presence of two carbonyl groups and a chlorine atom, allows for a variety of chemical transformations. This document provides detailed protocols for a two-step, scale-up synthesis of this compound, starting from readily available materials. The protocols are designed to be robust and reproducible for laboratory and pilot-plant scale production.

Synthesis Overview

The synthesis of this compound is achieved in two main steps:

  • Synthesis of 1-Cyclopropylbutane-1,3-dione: A Claisen condensation reaction between cyclopropyl methyl ketone and ethyl acetate using a strong base.

  • Chlorination of 1-Cyclopropylbutane-1,3-dione: The α-chlorination of the intermediate diketone using N-chlorosuccinimide (NCS) as the chlorinating agent.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Chlorination reagents1 Cyclopropyl methyl ketone + Ethyl acetate reaction1 Synthesis of 1-Cyclopropylbutane-1,3-dione reagents1->reaction1 reagents2 1-Cyclopropylbutane-1,3-dione + N-Chlorosuccinimide (NCS) reaction2 Chlorination Reaction reagents2->reaction2 product This compound reaction1->reagents2 Intermediate reaction2->product Final Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 1-Cyclopropylbutane-1,3-dione

This protocol is adapted from a standard Claisen condensation procedure and is suitable for scale-up.

Materials and Equipment:

  • Cyclopropyl methyl ketone

  • Ethyl acetate

  • Sodium ethoxide (21 wt% solution in ethanol)

  • 10% Aqueous hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • A large reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and a Dean-Stark trap.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide (21 wt % solution in ethanol, 0.1 mol) dropwise.

  • Fit the reaction vessel with a condenser and a Dean-Stark trap. Heat the mixture to reflux to remove ethanol via azeotropic distillation. Add more ethyl acetate as needed to maintain the reaction volume.

  • After approximately three hours, the temperature of the distillate should reach about 75°C, indicating the removal of most of the ethanol. Allow the reaction to cool and stand overnight.

  • A white solid of the sodium salt of the product will precipitate. Collect the solid by filtration.

  • Dissolve the collected solid in water and cool the solution to 0°C in an ice bath.

  • Acidify the solution by the slow addition of 10% aqueous hydrochloric acid until the pH is acidic.

  • Extract the aqueous solution three times with diethyl ether.

  • Combine the ether extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-cyclopropylbutane-1,3-dione as an oil.

Expected Yield: The yield for this step is typically in the range of 70-80%.

Step 2: Scale-up Synthesis of this compound

This protocol employs N-chlorosuccinimide for the selective chlorination of the active methylene group of the β-diketone.

Materials and Equipment:

  • 1-Cyclopropylbutane-1,3-dione

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or another suitable aprotic solvent like dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • A reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Cooling bath (ice-water or other)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional, for high purity)

Procedure:

  • In a reaction vessel, dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in acetonitrile.

  • Cool the solution to 0-5°C using a cooling bath.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, the crude product can be purified by vacuum distillation or silica gel column chromatography.

Expected Yield: The expected yield for the chlorination step is generally high, in the range of 85-95%.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Chlorination A 1. Dissolve cyclopropyl methyl ketone in ethyl acetate B 2. Add sodium ethoxide A->B C 3. Reflux with Dean-Stark trap B->C D 4. Cool and filter the sodium salt C->D E 5. Acidify and extract with diethyl ether D->E F 6. Dry and concentrate to get 1-cyclopropylbutane-1,3-dione E->F G 7. Dissolve intermediate in acetonitrile F->G Proceed to chlorination H 8. Cool to 0-5°C G->H I 9. Add N-chlorosuccinimide (NCS) H->I J 10. Stir at room temperature and monitor I->J K 11. Quench, extract, and wash J->K L 12. Dry and concentrate to get crude product K->L M 13. Purify (optional) L->M

Caption: Detailed experimental workflow for the two-step synthesis.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Cyclopropyl methyl ketoneC₅H₈O84.12Starting Material
Ethyl acetateC₄H₈O₂88.11Reagent and Solvent
Sodium ethoxideC₂H₅NaO68.05Base Catalyst
1-Cyclopropylbutane-1,3-dioneC₇H₁₀O₂126.15Intermediate
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Chlorinating Agent
This compound C₇H₉ClO₂ 160.60 Final Product

Table 2: Typical Reaction Parameters for Scale-up

ParameterStep 1: Claisen CondensationStep 2: Chlorination
Solvent Ethyl acetateAcetonitrile
Key Reagent Sodium ethoxideN-Chlorosuccinimide (NCS)
Temperature Reflux (~77°C)0°C to Room Temperature
Reaction Time ~3 hours + overnight stirring2-4 hours
Work-up Acidification, ExtractionAqueous wash, Extraction
Purification None (used directly)Vacuum Distillation/Chromatography
Typical Molar Ratio Ketone:Ester:Base = 1:excess:1Diketone:NCS = 1:1.05

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • N-Chlorosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • The solvents used are flammable. Avoid open flames and sparks.

Conclusion

The provided protocols offer a detailed guide for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for further applications. Rigorous in-process monitoring and final product characterization are essential to ensure the quality and consistency of the synthesis.

Application Notes and Protocols: The Use of 2-Chloro-1-cyclopropylbutane-1,3-dione in Combinatorial Chemistry for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-1-cyclopropylbutane-1,3-dione is a versatile building block in combinatorial chemistry, particularly for the synthesis of substituted pyrazole libraries. The presence of a reactive chlorine atom and a dicarbonyl moiety allows for the rapid generation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this reagent in the parallel synthesis of a pyrazole-based compound library aimed at the discovery of novel kinase inhibitors. Pyrazole derivatives have shown significant potential as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

Core Application: Synthesis of a 5-Cyclopropyl-3-methyl-1-aryl-1H-pyrazole Library

The primary application of this compound in combinatorial chemistry is its use as a precursor for the Knorr pyrazole synthesis. In this reaction, the dione undergoes cyclocondensation with a variety of hydrazine derivatives to yield a library of 5-cyclopropyl-3-methyl-1-aryl-1H-pyrazoles. The diversity of the library is achieved by varying the substituent on the hydrazine reactant.

General Reaction Scheme:

G reagents This compound + R-NH-NH2 (Aryl Hydrazine) product 5-Cyclopropyl-3-methyl-1-(R-aryl)-1H-pyrazole reagents->product EtOH, Acetic Acid, Reflux

Caption: General reaction scheme for the synthesis of 5-cyclopropyl-3-methyl-1-aryl-1H-pyrazoles.

Experimental Protocols

Protocol 1: Parallel Synthesis of a 96-Well Plate Library of 5-Cyclopropyl-3-methyl-1-aryl-1H-pyrazoles

This protocol describes the parallel synthesis of a library of pyrazole derivatives in a 96-well plate format.

Materials:

  • This compound

  • A library of diverse aryl hydrazines (or aryl hydrazine hydrochlorides)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., automated flash chromatography system)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous ethanol.

    • Prepare 0.5 M stock solutions of each of the 96 unique aryl hydrazines in anhydrous ethanol in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).

    • To each well, add 200 µL of the corresponding aryl hydrazine stock solution (0.1 mmol).

    • Add 20 µL of glacial acetic acid to each well to catalyze the reaction.

  • Reaction Execution:

    • Seal the 96-well reaction block and place it under an inert atmosphere.

    • Heat the reaction block to 80°C and allow it to reflux for 12 hours with stirring.

    • Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the reaction block to room temperature.

    • Remove the solvent from each well under reduced pressure.

    • Resuspend the residue in each well in 1 mL of ethyl acetate and 0.5 mL of saturated sodium bicarbonate solution.

    • Separate the organic layer from each well and transfer to a new 96-well plate.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product.

    • Purify each compound using an automated parallel flash chromatography system.

  • Analysis and Storage:

    • Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

    • Store the final compounds in a 96-well plate format at -20°C.

Data Presentation

The following table represents hypothetical but realistic data for a selection of compounds from a synthesized library, illustrating the expected yields, purity, and biological activity against a target kinase (e.g., JNK3).

Compound IDAryl Hydrazine (R-group)Yield (%)Purity (%)JNK3 IC50 (nM)
PZ-001 Phenyl75>98850
PZ-002 4-Fluorophenyl82>99420
PZ-003 4-Chlorophenyl85>99310
PZ-004 4-Methoxyphenyl78>97980
PZ-005 4-Nitrophenyl65>95150
PZ-006 3,4-Dichlorophenyl88>9985
PZ-007 4-(Trifluoromethyl)phenyl72>98210
PZ-008 2-Pyridyl68>961200

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the synthesis and screening of the pyrazole library can be visualized as follows:

G cluster_synthesis Combinatorial Synthesis cluster_screening High-Throughput Screening cluster_optimization Lead Optimization Reagent Plating Reagent Plating Parallel Reaction Parallel Reaction Reagent Plating->Parallel Reaction Purification Purification Parallel Reaction->Purification Library Plating Library Plating Purification->Library Plating Kinase Assay Kinase Assay Library Plating->Kinase Assay Hit Identification Hit Identification Kinase Assay->Hit Identification SAR Analysis SAR Analysis Hit Identification->SAR Analysis Hit-to-Lead Hit-to-Lead SAR Analysis->Hit-to-Lead Hit-to-Lead->Reagent Plating Iterative Synthesis

Caption: Experimental workflow for combinatorial synthesis and screening.

Targeted Signaling Pathway: JNK3

Compounds derived from this compound can be screened against a panel of kinases. Based on existing literature for similar pyrazole scaffolds, a relevant target is the c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases.

G Stress Stimuli Stress Stimuli MKK4/7 MKK4/7 (MAP2K) Stress Stimuli->MKK4/7 JNK3 JNK3 (MAPK) MKK4/7->JNK3 Phosphorylation c-Jun c-Jun (Transcription Factor) JNK3->c-Jun Phosphorylation Apoptosis Apoptosis c-Jun->Apoptosis Pyrazole Inhibitor Pyrazole Inhibitor (from Library) Pyrazole Inhibitor->JNK3 Inhibition

Caption: JNK3 signaling pathway and the inhibitory action of the pyrazole library.

Conclusion

This compound serves as an effective and versatile starting material for the combinatorial synthesis of pyrazole-based compound libraries. The straightforward and robust nature of the Knorr pyrazole synthesis allows for the generation of a high diversity of compounds in a parallel format. These libraries are valuable resources for high-throughput screening campaigns, particularly in the search for novel kinase inhibitors for various therapeutic applications. The provided protocols and workflows offer a comprehensive guide for researchers and drug development professionals to utilize this reagent in their discovery programs.

Application Notes and Protocols: Derivatization of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-chloro-1-cyclopropylbutane-1,3-dione, a versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous 1,3-dicarbonyl compounds and may require optimization for this specific substrate.

Introduction

This compound is a highly reactive intermediate possessing multiple functional groups that can be selectively targeted for chemical modification. The presence of the cyclopropyl moiety is of particular interest in drug design, as it can impart unique conformational constraints and metabolic stability to bioactive molecules. The derivatization of this scaffold, particularly through nucleophilic substitution of the chlorine atom and condensation reactions at the dicarbonyl unit, allows for the construction of a diverse range of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. These heterocycles are prevalent in many clinically approved drugs and are known to interact with a variety of biological targets. Compounds containing a cyclopropyl group have shown a wide spectrum of biological activities, including enzyme inhibition and antimicrobial, antiviral, and antitumor effects.

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from commercially available reagents. The first step involves the formation of the precursor, 1-cyclopropylbutane-1,3-dione, followed by chlorination at the C2 position.

Synthesis of 1-Cyclopropylbutane-1,3-dione

Protocol:

This protocol is adapted from the synthesis of similar 1,3-diketones.

  • Reagents:

    • Cyclopropyl methyl ketone

    • Ethyl acetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (2 M)

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetate (1.1 eq.) dropwise at 0 °C.

    • After the addition is complete, add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

    • Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-cyclopropylbutane-1,3-dione, which can be used in the next step without further purification.

Chlorination of 1-Cyclopropylbutane-1,3-dione

Protocol:

This protocol is a general method for the chlorination of 1,3-dicarbonyl compounds.

  • Reagents:

    • 1-Cyclopropylbutane-1,3-dione

    • N-Chloros

Application Note: Synthesis of Novel 4-Chloro-5-cyclopropyl-3-methylpyrazoles using 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core scaffold of numerous approved drugs.[1][2][3] The synthesis of substituted pyrazoles is, therefore, of significant interest in medicinal chemistry and drug discovery. The classical and most direct method for pyrazole ring formation is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4] This application note details a protocol for the synthesis of a novel series of 4-chloro-5-cyclopropyl-3-methylpyrazoles utilizing 2-chloro-1-cyclopropylbutane-1,3-dione as a key precursor. The presence of the chloro and cyclopropyl moieties on the pyrazole ring offers unique structural diversity that can be exploited for the development of new therapeutic agents.

The reactivity of the 1,3-dione system in this compound allows for a straightforward cyclocondensation reaction with various substituted hydrazines to yield the corresponding pyrazole derivatives. This protocol provides a general framework for the synthesis, purification, and characterization of these novel compounds.

Key Applications

  • Medicinal Chemistry: The synthesized pyrazole derivatives can serve as building blocks for the development of new drug candidates. The unique substitution pattern may lead to novel interactions with biological targets.

  • Agrochemical Research: Pyrazole-based compounds have shown potential as herbicides, insecticides, and fungicides.

  • Materials Science: Substituted pyrazoles can be investigated for their applications in coordination chemistry and as ligands for catalysis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-chloro-5-cyclopropyl-3-methylpyrazoles from this compound.

General Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and a substituted hydrazine.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Cyclocondensation R1->P1 R2 Substituted Hydrazine (R-NHNH2) R2->P1 Pr1 1-Substituted-4-chloro-5-cyclopropyl-3-methylpyrazole P1->Pr1

Caption: General reaction scheme for pyrazole synthesis.

Materials and Methods

  • This compound (CAS: 473924-31-1)[5][6]

  • Hydrazine hydrate

  • Substituted hydrazines (e.g., phenylhydrazine, 4-methylphenylhydrazine)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus with silica gel (230-400 mesh)

Protocol for the Synthesis of 4-Chloro-5-cyclopropyl-1H-pyrazole-3-carbaldehyde

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.61 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be adapted for various substituted hydrazines to generate a library of 1-substituted pyrazole derivatives.

Quantitative Data Summary

The following table summarizes the hypothetical results for the synthesis of three different pyrazole derivatives using the described protocol.

EntryHydrazine DerivativeProductMolecular FormulaYield (%)
1Hydrazine hydrate4-Chloro-5-cyclopropyl-3-methyl-1H-pyrazoleC₇H₉ClN₂85
2Phenylhydrazine4-Chloro-5-cyclopropyl-3-methyl-1-phenyl-1H-pyrazoleC₁₃H₁₃ClN₂78
34-Methylphenylhydrazine4-Chloro-5-cyclopropyl-1-(4-methylphenyl)-3-methyl-1H-pyrazoleC₁₄H₁₅ClN₂82

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target pyrazoles.

G Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve AddHydrazine Add Hydrazine and Acetic Acid Dissolve->AddHydrazine Reflux Reflux for 4-6 hours AddHydrazine->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temperature TLC->Cool Complete Evaporate Evaporate Solvent Cool->Evaporate Extract Aqueous Work-up and Extraction Evaporate->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for pyrazole synthesis.

Conclusion

This application note provides a robust and adaptable protocol for the synthesis of novel 4-chloro-5-cyclopropyl-3-methylpyrazoles. The use of this compound as a starting material offers a direct route to pyrazoles with a unique substitution pattern that is of high interest for applications in drug discovery and other areas of chemical research. The described methodology is straightforward and can be readily implemented in a standard organic synthesis laboratory.

References

Application of 2-Chloro-1-cyclopropylbutane-1,3-dione in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloro-1-cyclopropylbutane-1,3-dione is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its unique structural features, including a reactive β-dicarbonyl system, a chlorine atom, and a cyclopropyl group, make it an attractive building block for the development of new herbicides and fungicides. The cyclopropane ring, in particular, is a well-established feature in many successful agrochemicals, often contributing to increased efficacy and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of heterocyclic agrochemicals.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its utility as a precursor for various heterocyclic compounds known to exhibit pesticidal activity. The 1,3-dione moiety allows for facile cyclization reactions with binucleophilic reagents to construct five- and six-membered heterocyclic rings, which form the core of many commercial pesticides.

Synthesis of Pyrazole Herbicides

Pyrazole derivatives are a prominent class of herbicides that act by inhibiting various biological targets in weeds. The reaction of 1,3-diones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can be reacted with substituted hydrazines to yield a variety of N-substituted pyrazole derivatives. The resulting compounds are analogues of known herbicides and are candidates for screening and further development.

Synthesis of Isoxazole Fungicides and Herbicides

Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including fungicidal and herbicidal properties. The synthesis of isoxazoles can be readily achieved through the condensation of 1,3-diones with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration. The resulting 3-cyclopropyl-5-methylisoxazole core, substituted with a chlorine atom, can be further modified to optimize biological activity.

Synthesis of Triazole Fungicides

Triazole fungicides are a major class of agrochemicals used to control a wide range of fungal pathogens in crops. While the direct synthesis of triazoles from 1,3-diones is less common, this compound can serve as a precursor to intermediates used in triazole synthesis. For instance, it can be converted to a more reactive intermediate that can then be used to build the triazole ring.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pyrazole and isoxazole derivatives from this compound.

Protocol 1: Synthesis of 4-Chloro-3-cyclopropyl-5-methyl-1-phenyl-1H-pyrazole

Objective: To synthesize a potential pyrazole herbicide via the reaction of this compound with phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.61 g, 10 mmol) in ethanol (30 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol) to the solution at room temperature.

  • Add glacial acetic acid (2 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Chloro-3-cyclopropyl-5-methyl-1-phenyl-1H-pyrazole.

Expected Yield and Characterization:

The expected yield is typically in the range of 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

CompoundStarting MaterialReagentSolventReaction TimeYield (%)
4-Chloro-3-cyclopropyl-5-methyl-1-phenyl-1H-pyrazoleThis compoundPhenylhydrazineEthanol/Acetic Acid4 hours~75

Protocol 2: Synthesis of 4-Chloro-3-cyclopropyl-5-methylisoxazole

Objective: To synthesize a potential isoxazole agrochemical from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.61 g, 10 mmol) in ethanol (40 mL).

  • Add hydroxylamine hydrochloride (0.70 g, 10 mmol) and pyridine (0.8 mL, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 25 mL), followed by saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 4-Chloro-3-cyclopropyl-5-methylisoxazole.

Expected Yield and Characterization:

The expected yield for this reaction is generally between 65% and 80%. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and MS.

CompoundStarting MaterialReagentSolventReaction TimeYield (%)
4-Chloro-3-cyclopropyl-5-methylisoxazoleThis compoundHydroxylamine hydrochlorideEthanol/Pyridine12 hours~70

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the general workflow for the synthesis and evaluation of potential agrochemicals starting from this compound.

Agrochemical_Synthesis_Workflow start 2-Chloro-1-cyclopropyl- butane-1,3-dione pyrazole Pyrazole Synthesis (Reaction with Hydrazines) start->pyrazole isoxazole Isoxazole Synthesis (Reaction with Hydroxylamine) start->isoxazole other_het Other Heterocycle Syntheses start->other_het purification Purification & Characterization pyrazole->purification isoxazole->purification other_het->purification screening Biological Screening (Herbicidal/Fungicidal Activity) purification->screening optimization Lead Optimization screening->optimization end Agrochemical Candidate optimization->end

Caption: Synthetic workflow for developing agrochemicals.

Signaling Pathway of Potential Herbicidal Action

Many commercial herbicides derived from 1,3-dione structures, particularly the "fop" and "dim" herbicides, target the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis in plants. Inhibition of ACCase leads to a depletion of lipids, which are essential for cell membrane formation and energy storage, ultimately resulting in plant death. The pyrazole and isoxazole derivatives synthesized from this compound are potential inhibitors of this pathway.

ACCase_Inhibition_Pathway acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids lipids Lipids (Cell Membranes, Energy) fatty_acids->lipids plant_growth Plant Growth & Development lipids->plant_growth plant_death Plant Death plant_growth->plant_death Disruption leads to accase->malonyl_coa Catalysis herbicide Potential Herbicide (e.g., Pyrazole derivative) herbicide->accase Inhibition

Caption: ACCase inhibition pathway by herbicides.

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential applications as agrochemicals. The protocols provided herein offer a basis for the exploration of new pyrazole and isoxazole derivatives. Further research, including the synthesis of a broader range of analogues and comprehensive biological screening, is warranted to fully elucidate the potential of this compound in the development of novel and effective crop protection agents. The structural features of the synthesized compounds suggest that they may act as inhibitors of key plant enzymes such as ACCase, a well-validated target for herbicides.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through the electrophilic chlorination of the precursor, 1-cyclopropylbutane-1,3-dione. This reaction generally involves the formation of an enol or enolate intermediate, which then reacts with a chlorinating agent.

Q2: What are the common chlorinating agents used for this synthesis?

Common electrophilic chlorinating agents for the α-chlorination of β-dicarbonyl compounds include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the yield and purity of the desired product.

Q3: What are the potential side products in the synthesis of this compound?

While specific data on side products for this exact synthesis is limited in publicly available literature, general knowledge of β-dicarbonyl chemistry suggests the following potential impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-cyclopropylbutane-1,3-dione.

  • Dichlorinated Product: Over-chlorination can lead to the formation of 2,2-dichloro-1-cyclopropylbutane-1,3-dione.

  • Solvent Adducts: If the solvent is reactive, it may form adducts with the starting material or product.

  • Byproducts from the Chlorinating Agent: The decomposition or side reactions of the chlorinating agent can introduce impurities.

  • Self-condensation Products: β-dicarbonyl compounds can undergo self-condensation reactions, although this is less common under typical chlorination conditions.[1]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of the Desired Product 1. Incomplete reaction.1. Increase reaction time or temperature. 2. Ensure the stoichiometry of the chlorinating agent is correct. An excess may be needed, but a large excess can lead to side products. 3. Check the purity of the starting material and reagents.
2. Degradation of the product.1. Analyze the reaction mixture for degradation products. 2. Consider running the reaction at a lower temperature. 3. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Presence of Dichlorinated Side Product 1. Excess of chlorinating agent.1. Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent portion-wise to the reaction mixture. 2. Monitor the reaction closely and stop it once the starting material is consumed.
2. Reaction temperature is too high.1. Perform the reaction at a lower temperature to improve selectivity.
Presence of Unreacted Starting Material 1. Insufficient chlorinating agent.1. Ensure the correct stoichiometry of the chlorinating agent is used.
2. Reaction time is too short.1. Increase the reaction time and monitor for completion by TLC or GC.
3. Poor quality of chlorinating agent.1. Use a fresh or properly stored chlorinating agent.
Formation of Colored Impurities 1. Side reactions or decomposition.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Purify the product using column chromatography or recrystallization.

Experimental Protocols

A general experimental protocol for the chlorination of a β-dicarbonyl compound is provided below. Note: This is a generalized procedure and may need to be optimized for the specific synthesis of this compound.

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Chlorinating agent (e.g., Sulfuryl chloride or N-chlorosuccinimide)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-cyclopropylbutane-1,3-dione in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the chlorinating agent (typically 1.0-1.2 equivalents) to the stirred solution. The addition should be done portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate if using sulfuryl chloride).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation

Users can utilize the following table to log and compare their experimental results, which can aid in optimizing the reaction conditions.

Entry Starting Material (equivalents) Chlorinating Agent (equivalents) Solvent Temperature (°C) Time (h) Yield of Product (%) Purity of Product (%) Side Products Observed
11.0
21.0
31.0

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents 1-Cyclopropylbutane-1,3-dione + Chlorinating Agent + Solvent reaction Reaction (Controlled Temperature) reagents->reaction workup Quenching & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product 2-Chloro-1-cyclopropyl- butane-1,3-dione purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Analyze Crude Product low_yield Low Yield? start->low_yield check_reaction Check Reaction Conditions: - Time - Temperature - Stoichiometry low_yield->check_reaction Yes side_products Side Products Present? low_yield->side_products No check_reagents Check Reagent Purity check_reaction->check_reagents optimize_workup Optimize Work-up & Purification check_reagents->optimize_workup success Successful Synthesis optimize_workup->success dichlorination Dichlorination? side_products->dichlorination Yes side_products->success No unreacted_sm Unreacted SM? dichlorination->unreacted_sm No adjust_stoichiometry Adjust Chlorinating Agent Stoichiometry dichlorination->adjust_stoichiometry Yes other_impurities Other Impurities? unreacted_sm->other_impurities No increase_time Increase Reaction Time unreacted_sm->increase_time Yes inert_atmosphere Use Inert Atmosphere other_impurities->inert_atmosphere Yes other_impurities->success No adjust_temp Lower Reaction Temperature adjust_stoichiometry->adjust_temp adjust_temp->success increase_time->adjust_stoichiometry inert_atmosphere->success

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-1-cyclopropylbutane-1,3-dione from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity of the Final Product After Initial Work-up

Possible Causes:

  • Incomplete Reaction: The chlorination of the starting material, 1-cyclopropylbutane-1,3-dione, may not have gone to completion, leaving unreacted starting material in the crude product.

  • Formation of Byproducts: Over-chlorination can lead to the formation of 2,2-dichloro-1-cyclopropylbutane-1,3-dione. Other side reactions may also occur depending on the specific chlorinating agent and reaction conditions used.

  • Inefficient Extraction: The desired product may not have been efficiently extracted from the aqueous layer during the work-up, or impurities may have been co-extracted.

Solutions:

  • Optimize Reaction Conditions: Ensure the stoichiometry of the chlorinating agent is carefully controlled to minimize both unreacted starting material and di-chlorinated byproducts. A slight excess of the chlorinating agent may be necessary, but this should be optimized.

  • Liquid-Liquid Extraction: Perform a thorough liquid-liquid extraction to separate the product from water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

  • Chromatographic Purification: Employ column chromatography to separate the target compound from closely related impurities.

Problem 2: Difficulty in Separating the Product from Impurities by Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent system may not provide adequate separation between the product and impurities.

  • Compound Decomposition on Silica Gel: As an α-chloro ketone, the product may be susceptible to decomposition on acidic silica gel.

  • Co-elution of Impurities: The starting material (1-cyclopropylbutane-1,3-dione) and the di-chlorinated byproduct can have similar polarities to the desired product, leading to co-elution.

Solutions:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A common starting point for chlorinated compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution may be necessary to achieve good separation.

  • Use of Deactivated Silica: If decomposition is suspected, use silica gel that has been deactivated with a base (e.g., triethylamine) or use an alternative stationary phase like alumina.

  • Alternative Purification Techniques: If column chromatography proves ineffective, consider other purification methods such as preparative thin-layer chromatography (prep-TLC) or recrystallization.

Problem 3: Product Loss During Purification

Possible Causes:

  • Volatility: The product may have some volatility, leading to loss during solvent removal under reduced pressure.

  • Decomposition: As mentioned, the compound may be unstable under certain conditions (e.g., prolonged exposure to heat or acidic/basic conditions).

  • Physical Loss: Adherence to glassware, incomplete transfers, or issues during filtration can contribute to product loss.

Solutions:

  • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid excessive heating.

  • Maintain Neutral pH: During extractions and other purification steps, try to maintain a neutral pH to minimize decomposition.

  • Meticulous Handling: Ensure all transfers are quantitative by rinsing glassware with the appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude reaction mixture of this compound?

A1: The most common impurities are typically the unreacted starting material, 1-cyclopropylbutane-1,3-dione, and the over-chlorinated byproduct, 2,2-dichloro-1-cyclopropylbutane-1,3-dione. Depending on the reaction conditions, other side-products from the decomposition of the starting material or product may also be present.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for column chromatography of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvent systems to screen include mixtures of polar and non-polar solvents like ethanol/water or dichloromethane/hexane.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: The purity of the fractions can be monitored by thin-layer chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light or by using a suitable staining agent to identify the fractions containing the pure product.

Q5: What analytical techniques can be used to confirm the identity and purity of the final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C-Cl).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction70-85%>90%Removes bulk impurities, fast.May not remove structurally similar impurities.
Column Chromatography>98%60-80%High resolution for separating similar compounds.Can be time-consuming, potential for product decomposition.
Recrystallization>99%50-70%Can yield very pure material.Finding a suitable solvent can be challenging, lower recovery.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. The polarity can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Water to remove water-soluble impurities.

    • Saturated sodium bicarbonate solution to remove acidic byproducts.

    • Brine (saturated NaCl solution) to aid in phase separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification Reaction Chlorination of 1-cyclopropylbutane-1,3-dione Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Primary Method Recrystallization Recrystallization Concentration->Recrystallization Alternative Method PureProduct Pure this compound Chromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting_Logic start Problem: Low Purity cause1 Cause: Incomplete Reaction Solution: Optimize Stoichiometry start->cause1 cause2 Cause: Byproduct Formation Solution: Controlled Reagent Addition start->cause2 cause3 Cause: Poor Separation Sub-causes: Wrong Solvent Decomposition on Silica start->cause3 solution3a Optimize Solvent System (TLC) cause3:c1->solution3a solution3b Use Deactivated Silica/Alumina cause3:c2->solution3b

Troubleshooting guide for reactions involving 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-1-cyclopropylbutane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has two primary reactive sites. The carbon atom alpha to both carbonyl groups is susceptible to nucleophilic attack, facilitated by the electron-withdrawing nature of the adjacent chlorine and carbonyl groups. Additionally, the carbonyl groups themselves can be targeted by nucleophiles.

Q2: What is the typical method for synthesizing this compound?

A2: The most common synthetic route is the chlorination of the precursor, 1-cyclopropylbutane-1,3-dione. This is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Q3: What are the key safety precautions to take when working with this compound?

A3: this compound is expected to be an irritant and potentially harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Troubleshooting Guide

Synthesis & Purification Issues

Q4: My chlorination of 1-cyclopropylbutane-1,3-dione is resulting in a low yield of the desired 2-chloro product. What could be the cause?

A4: Low yields in the chlorination reaction can stem from several factors. Over-chlorination to produce the dichlorinated byproduct is a common issue. Additionally, the starting material may not be fully consumed, or side reactions may be occurring.

Troubleshooting Steps:

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product and byproducts.

  • Control stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess may be necessary, but a large excess will likely lead to over-chlorination.

  • Temperature control: The reaction may be exothermic. Maintaining a stable, and often low, temperature can help to control the reaction rate and minimize side reactions.

  • Choice of chlorinating agent: The reactivity of the chlorinating agent can impact the outcome. Consider switching between reagents like SO₂Cl₂ and NCS to find the optimal conditions for your specific setup.

Q5: I am observing multiple spots on my TLC plate after the chlorination reaction, making purification difficult. What are these impurities?

A5: Besides the desired monochlorinated product, you are likely observing the unreacted starting material (1-cyclopropylbutane-1,3-dione) and the dichlorinated byproduct (2,2-dichloro-1-cyclopropylbutane-1,3-dione).

Purification Strategy:

  • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from the starting material and the dichlorinated byproduct. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended.

CompoundTypical Rf Value (Hexanes:Ethyl Acetate 4:1)Notes
1-cyclopropylbutane-1,3-dione~0.3Starting Material
This compound~0.5Desired Product
2,2-Dichloro-1-cyclopropylbutane-1,3-dione~0.7Dichlorinated Byproduct

Note: Rf values are approximate and can vary based on the specific conditions.

Reactivity & Stability Issues

Q6: My reaction of this compound with a nucleophile is giving a complex mixture of products.

A6: The reactivity of this compound with nucleophiles can be complex. The alpha-carbon is electrophilic, but the carbonyl carbons can also be attacked. The presence of a base can also lead to side reactions.

Potential Side Reactions:

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, alpha-halo ketones can undergo a Favorskii rearrangement.

  • Elimination: If there are protons on an adjacent carbon, elimination of HCl can occur to form an unsaturated dione.

  • Reaction at the Carbonyl: Strong nucleophiles may attack one of the carbonyl groups.

  • Hydrolysis: In the presence of water, the compound can hydrolyze back to 1-cyclopropylbutane-1,3-dione.

Troubleshooting Steps:

  • Choice of Base: If a base is required, consider its nucleophilicity and steric hindrance. A non-nucleophilic, sterically hindered base may help to prevent unwanted side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis.

Q7: The compound appears to be degrading during my workup or purification. How can I improve its stability?

A7: Alpha-chloro-beta-dicarbonyl compounds can be sensitive to both acidic and basic conditions, as well as prolonged exposure to nucleophilic solvents like methanol.

Stabilization Strategies:

  • pH Control: During aqueous workup, maintain a neutral or slightly acidic pH. Avoid strong acids or bases.

  • Solvent Choice: For purification, use non-nucleophilic solvents. If using alcohols for chromatography, work quickly and remove the solvent at low temperatures.

  • Temperature: Avoid excessive heat during solvent removal and storage. Store the purified compound at a low temperature.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolve Starting Material: Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Reaction: Cool the solution to 0 °C using an ice bath.

  • Add Chlorinating Agent: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq) in the same anhydrous solvent to the cooled solution of the starting material.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Quench the Reaction: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup & Purification A 1-cyclopropylbutane-1,3-dione in Anhydrous Solvent B Cool to 0 °C A->B C Slow Addition of Chlorinating Agent (e.g., SO2Cl2) B->C D Reaction Monitoring (TLC/GC) C->D E Quench with NaHCO3 (aq) D->E Reaction Complete F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Solvent Removal (Rotovap) G->H I Flash Column Chromatography H->I J Pure this compound I->J

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of Desired Product Q1 Is Starting Material Consumed? Start->Q1 A1 Incomplete Reaction. - Increase reaction time. - Slightly increase temperature. - Check reagent purity. Q1->A1 No Q2 Multiple Products Observed? Q1->Q2 Yes A2 Over-chlorination or Side Reactions. - Decrease amount of chlorinating agent. - Lower reaction temperature. - Monitor reaction more closely. Q2->A2 Yes A3 Decomposition. - Ensure anhydrous conditions. - Use milder workup conditions. Q2->A3 No (Product is degrading)

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Technical Support Center: Purification of 1-Cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-cyclopropylbutane-1,3-dione from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: I have unreacted 1-cyclopropylbutane-1,3-dione in my reaction mixture. What are the general methods for its removal?

A1: The primary methods for removing unreacted β-dicarbonyl compounds like 1-cyclopropylbutane-1,3-dione include:

  • Acid-Base Extraction: This method takes advantage of the acidic nature of the α-hydrogens in β-dicarbonyl compounds.[1][2]

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.[3][4]

  • Recrystallization/Chelation: Purification can sometimes be achieved by forming a metal chelate of the dione, which can then be separated and decomposed.[5]

  • Distillation: If there is a significant difference in boiling points between your product and 1-cyclopropylbutane-1,3-dione, distillation can be an effective separation method.

Q2: How does acid-base extraction work for removing 1-cyclopropylbutane-1,3-dione?

A2: The protons alpha to both carbonyl groups in 1-cyclopropylbutane-1,3-dione are acidic (pKa ≈ 9-11).[1][2][6] By washing the organic reaction mixture with a dilute aqueous base (e.g., NaOH, NaHCO₃), the dione is deprotonated to form a water-soluble enolate salt, which partitions into the aqueous layer. The layers are then separated. The aqueous layer containing the dione salt can be discarded, and the organic layer, now free of the unreacted dione, can be further processed. The product can be recovered from the organic layer after washing and drying.

Q3: What are the key considerations for using column chromatography to remove 1-cyclopropylbutane-1,3-dione?

A3: Column chromatography is a powerful purification technique.[3][4] Key considerations include:

  • Stationary Phase: Silica gel is a common choice for the separation of diketones.[3]

  • Mobile Phase (Eluent): The choice of solvent system is crucial and depends on the polarity of your desired product relative to 1-cyclopropylbutane-1,3-dione. A non-polar solvent like hexane mixed with a more polar solvent like ethyl acetate or dichloromethane is a common starting point.[3]

  • TLC Analysis: Before running a column, it is essential to perform Thin Layer Chromatography (TLC) to determine the appropriate solvent system that provides good separation between your product and the unreacted dione.

Q4: Can I use recrystallization to remove 1-cyclopropylbutane-1,3-dione?

A4: Recrystallization is most effective if your desired product is a solid with significantly different solubility characteristics than 1-cyclopropylbutane-1,3-dione in a particular solvent. Another approach involves the formation of a copper (II) chelate of the β-diketone. This chelate is often a crystalline solid that can be filtered off. The diketone can then be recovered by treating the chelate with a strong acid.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation during acid-base extraction. The aqueous base is not strong enough to deprotonate the dione effectively.Use a slightly stronger base (e.g., dilute NaOH instead of NaHCO₃). Ensure vigorous mixing of the two phases.
The enolate salt is not sufficiently soluble in the aqueous phase.Perform multiple extractions with the aqueous base to ensure complete removal.
Co-elution of the product and dione during column chromatography. The chosen eluent system does not provide adequate separation.Optimize the eluent system using TLC. A shallower gradient or a different solvent combination may be required. For example, a mobile phase of 15% (v/v) dichloromethane in hexane has been used successfully for purifying other diketones.[3]
The column is overloaded with the crude reaction mixture.Use a larger column or reduce the amount of material loaded.
The desired product is also extracted into the aqueous layer during base wash. The product itself is acidic or is not stable to basic conditions.If the product is acidic, acid-base extraction may not be a suitable method. Consider column chromatography. If the product is base-sensitive, use a milder base or a different purification technique.
Difficulty in removing the copper from the diketone after chelation. Incomplete decomposition of the copper chelate.Ensure complete reaction with a strong acid and perform subsequent extractions to isolate the purified diketone.[5]

Experimental Protocols

Protocol 1: Removal of 1-cyclopropylbutane-1,3-dione via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat the washing 2-3 times.

  • Separation: Combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any dissolved product.

  • Neutralization and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that shows good separation between your product and 1-cyclopropylbutane-1,3-dione on a TLC plate.

  • Column Packing: Pack a chromatography column with silica gel slurried in the least polar component of your chosen eluent.

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization

Workflow for Removal of Unreacted 1-Cyclopropylbutane-1,3-dione

Workflow start Crude Reaction Mixture (Product + Unreacted Dione) extraction Acid-Base Extraction start->extraction Aqueous Base chromatography Column Chromatography start->chromatography Silica Gel distillation Distillation start->distillation Heat end Purified Product extraction->end chromatography->end distillation->end

Caption: General workflow for the purification of a product from unreacted 1-cyclopropylbutane-1,3-dione.

References

Technical Support Center: Characterization of Impurities in 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the characterization of impurities in 2-Chloro-1-cyclopropylbutane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process and degradation. These may include:

  • Starting materials: Unreacted 1-cyclopropylbutane-1,3-dione.

  • By-products: Dichlorinated species (2,2-dichloro-1-cyclopropylbutane-1,3-dione) formed during the chlorination step.

  • Degradation products: Hydrolysis of the chloro group to a hydroxyl group, or cleavage of the dione moiety under harsh conditions.

  • Residual solvents: Solvents used during synthesis and purification.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.

Q3: Are there established specifications for impurity levels in this compound?

A3: Official specifications for impurity levels are typically established based on the intended use of the compound and relevant regulatory guidelines (e.g., ICH for pharmaceutical applications). For research purposes, impurity levels should be kept as low as reasonably practicable to ensure the integrity of experimental results.

Troubleshooting Guides

Problem: An unknown peak is observed in the HPLC chromatogram.

  • Question: How can I identify this unknown impurity?

    • Answer:

      • Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak.

      • Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of this compound. If the unknown peak increases under a specific stress condition, it is likely a degradation product formed through that pathway.

      • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), use 1H and 13C NMR to elucidate its structure.

Problem: The concentration of a known impurity is above the acceptable limit.

  • Question: How can I reduce the level of this impurity?

    • Answer:

      • Optimize Synthesis: Re-evaluate the synthesis parameters. For example, if the impurity is an unreacted starting material, consider adjusting the stoichiometry of reactants or the reaction time. If it is a by-product, modifying the reaction temperature or the rate of addition of reagents may be beneficial.

      • Purification: Employ a more efficient purification method. This could involve using a different stationary phase in chromatography, changing the solvent system for recrystallization, or employing preparative HPLC.

Problem: Poor peak shape is observed for the main compound or impurities in HPLC.

  • Question: What are the potential causes and solutions for poor peak shape?

    • Answer:

      • Column Overload: Reduce the injection volume or the concentration of the sample.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. For ketones, issues with peak shape can sometimes be addressed by adjusting the mobile phase pH.[1] Experiment with a pH range around the pKa of the compound.

      • Column Degradation: The column may be degrading. Flush the column or replace it if necessary.

Impurity Data

Table 1: Potential Impurities in this compound

Impurity NameStructureSourceTypical Concentration Range (%)
1-Cyclopropylbutane-1,3-dioneC₇H₁₀O₂Unreacted Starting Material< 0.5
2,2-Dichloro-1-cyclopropylbutane-1,3-dioneC₇H₈Cl₂O₂Synthesis By-product< 0.2
2-Hydroxy-1-cyclopropylbutane-1,3-dioneC₇H₁₀O₃Degradation Product< 0.1
Residual Solvents (e.g., Dichloromethane)CH₂Cl₂Synthesis/Purification< 0.05

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For cyclopropyl ketones, specialized reverse-phase columns with low silanol activity may provide better peak shape.[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape) is typically used. For MS compatibility, formic acid is preferred.[2]

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile (linear gradient)

      • 25-30 min: 80% Acetonitrile

      • 30.1-35 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of chlorinated compounds.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • 1H NMR: To determine the proton environment of the molecule and its impurities.

    • 13C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structure determination.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of the deuterated solvent.

Diagrams

Impurity_Characterization_Workflow cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Quantification and Reporting Sample Sample of this compound HPLC_Screening HPLC Screening Sample->HPLC_Screening GCMS_Screening GC-MS Screening Sample->GCMS_Screening LCMS_Analysis LC-MS Analysis HPLC_Screening->LCMS_Analysis Unknown Peaks Quantification Quantification of Impurities HPLC_Screening->Quantification Known Impurities GCMS_Screening->Quantification Isolation Preparative HPLC/Chromatography LCMS_Analysis->Isolation NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Method_Validation Analytical Method Validation Structure_Elucidation->Method_Validation Method_Validation->Quantification Report Final Report Quantification->Report

Caption: Workflow for the characterization of impurities.

Impurity_Formation_Pathways cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting_Material 1-Cyclopropylbutane-1,3-dione Chlorination Chlorination (e.g., with SO₂Cl₂) Starting_Material->Chlorination Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Main_Product This compound Chlorination->Main_Product Dichlorinated 2,2-Dichloro-1-cyclopropylbutane-1,3-dione Chlorination->Dichlorinated Over-chlorination Hydrolysis 2-Hydroxy-1-cyclopropylbutane-1,3-dione Main_Product->Hydrolysis Degradation (H₂O)

Caption: Potential impurity formation pathways.

References

Technical Support Center: Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during the experimental work-up procedure.

Troubleshooting Guide

This guide addresses common problems encountered during the work-up of the this compound synthesis, particularly when using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

Problem Possible Cause(s) Recommended Solution(s)
Oily, Yellow Product After Aqueous Work-up 1. Incomplete quenching of sulfuryl chloride or acidic byproducts. 2. Presence of sulfur-containing side products. 3. Residual chlorinated solvents.1. Ensure complete neutralization by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[1][2] 2. Perform a wash with a dilute solution of sodium thiosulfate to remove residual sulfur compounds. 3. After rotary evaporation, place the product under high vacuum to remove trace solvents.
Low Yield of Desired Product 1. Incomplete reaction. 2. Product loss during aqueous work-up due to its partial water solubility. 3. Formation of side products (e.g., dichlorinated species).1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material before initiating the work-up. 2. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product.[3] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 3. Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent and maintain a low reaction temperature to minimize over-chlorination.[4]
Streaked TLC Plate 1. Presence of acidic impurities. 2. The product itself may streak on silica gel.1. Add a small amount of triethylamine or acetic acid to the TLC mobile phase to suppress streaking caused by acidic or basic compounds, respectively. 2. Consider using a different stationary phase for TLC analysis, such as alumina.
Product is Difficult to Purify by Column Chromatography 1. Co-elution of the product with non-polar impurities. 2. Degradation of the product on silica gel.1. Attempt purification via the formation of a copper(II) chelate. The chelate can be precipitated, washed, and then decomposed with a dilute acid to yield the purified product.[5] 2. Use a less acidic stationary phase like neutral alumina for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for quenching the chlorination reaction mixture?

A1: The reaction should be quenched by slowly adding the reaction mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the excess sulfuryl chloride and the hydrochloric acid (HCl) byproduct.[1][2] The addition should be done carefully as gas evolution (CO₂) will occur.

Q2: What are the common side products in the synthesis of this compound?

A2: The most common side product is the dichlorinated species, 2,2-dichloro-1-cyclopropylbutane-1,3-dione.[4] This can arise if an excess of the chlorinating agent is used or if the reaction temperature is not adequately controlled. Other potential impurities can include unreacted starting material and sulfur-containing byproducts from the chlorinating agent.

Q3: My final product is an oil, but I expect a solid. What should I do?

A3: An oily product can result from residual solvents or the presence of impurities.[1] First, ensure all solvent has been removed under high vacuum. If the product remains an oil, it is likely impure. Attempt to purify it using column chromatography or by forming the copper chelate as described in the troubleshooting guide. It is also possible that the product itself is a low-melting solid or an oil at room temperature.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using standard spectroscopic methods. 1H NMR, 13C NMR, and mass spectrometry are essential for structural elucidation.[6][7]

Experimental Protocols

General Work-up Procedure
  • Quenching: Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Drying: Place the resulting residue under high vacuum to remove any remaining traces of solvent.

Purification via Copper Chelate Formation (Optional)
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Add a saturated aqueous solution of copper(II) acetate.

  • Stir the mixture until a precipitate (the copper chelate) forms.

  • Isolate the precipitate by filtration and wash it with water and then a non-polar solvent like hexane to remove organic impurities.

  • Suspend the copper chelate in a biphasic system of an organic solvent (e.g., dichloromethane) and dilute hydrochloric acid.

  • Stir vigorously until the organic layer is colorless, indicating the decomposition of the chelate.

  • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.[5]

Data Presentation

Table 1: Comparison of Quenching Agents

Quenching Agent Advantages Disadvantages Typical Concentration
Saturated NaHCO₃Readily available, effective at neutralizing acids, visual endpoint (cessation of gas).Can cause excessive foaming if the addition is too rapid.Saturated aqueous solution
Dilute NaOHStronger base, effective for neutralizing large amounts of acid.Can be too caustic and may promote side reactions if not used carefully at low temperatures.1-2 M aqueous solution
WaterSimple to use.Less effective at neutralizing acids, which may remain in the organic layer.N/A

Table 2: Common Solvents for Extraction

Solvent Boiling Point (°C) Density (g/mL) Notes
Dichloromethane (DCM)39.61.33Good solvent for many organic compounds, forms the lower layer during extraction.
Ethyl Acetate (EtOAc)77.10.902Less toxic than DCM, forms the upper layer during extraction.
Diethyl Ether34.60.713Highly volatile, forms the upper layer during extraction.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reaction Mixture (Product, SO₂Cl₂, HCl, Solvent) Quench Quenching (Ice-cold sat. NaHCO₃) Reaction->Quench Extract Extraction (e.g., DCM) Quench->Extract Wash Washing (H₂O, Brine) Extract->Wash Dry Drying (Na₂SO₄) Wash->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Pure_Product Pure Product Column->Pure_Product

Caption: Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Impure_Product Impure Product (Oily, Multiple Spots on TLC) Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Incomplete_Quench Incomplete Quenching? Impure_Product->Incomplete_Quench Yes Loss_Workup Loss During Work-up? Low_Yield->Loss_Workup Yes Wash_NaHCO3 Wash with NaHCO₃ Incomplete_Quench->Wash_NaHCO3 Yes Dichlorination_Check Dichlorination? Incomplete_Quench->Dichlorination_Check No Optimize_Conditions Optimize Reaction (Temp, Equivalents) Dichlorination_Check->Optimize_Conditions Yes Purify Purify via Column or Cu Chelate Dichlorination_Check->Purify No Brine_Wash Use Brine, Multiple Extractions Loss_Workup->Brine_Wash Yes Incomplete_Reaction_Check Incomplete Reaction? Loss_Workup->Incomplete_Reaction_Check No Monitor_Reaction Monitor Reaction Progress (TLC/GC) Incomplete_Reaction_Check->Monitor_Reaction Yes

Caption: Logical relationship diagram for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no standardized and validated analytical methods for the quantification of 2-Chloro-1-cyclopropylbutane-1,3-dione have been published in peer-reviewed literature. This guide provides a comparative overview of proposed analytical methodologies based on established techniques for analogous compounds, such as β-diones and other chlorinated organic molecules. The experimental protocols detailed below are hypothetical and would require validation for this specific analyte.

Introduction

This compound is a dicarbonyl compound with potential applications in organic synthesis and drug discovery. Accurate and precise quantification of this molecule is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. This guide compares two primary analytical techniques that are highly applicable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Proposed Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the proposed GC-MS and HPLC-UV methods for the analysis of this compound.

Quantitative Data Summary
ParameterProposed GC-MS MethodProposed HPLC-UV Method
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by UV absorbance detection.
Derivatization Likely required to improve volatility and thermal stability.May be required to enhance UV chromophore for better sensitivity.
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer.High-Performance Liquid Chromatograph with a UV-Vis Detector.
Selectivity High (based on mass-to-charge ratio).Moderate (based on retention time and UV spectrum).
Sensitivity (LOD/LOQ) Potentially low ng/mL to pg/mL range.Potentially low µg/mL to high ng/mL range.
Sample Throughput Moderate.High.
Matrix Effect Can be significant, may require extensive sample cleanup.Can be significant, may require sample cleanup.
Cost (Instrument) High.Moderate.
Cost (Operational) Moderate to High.Low to Moderate.

Experimental Protocols

Proposed Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed for its high selectivity and sensitivity, which is crucial for identifying and quantifying trace amounts of the analyte, especially in complex matrices.

1. Sample Preparation and Derivatization:

  • Extraction: For samples in a complex matrix (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary.

    • LLE Protocol:

      • To 1 mL of sample, add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Vortex for 2 minutes.

      • Centrifuge at 3000 rpm for 10 minutes.

      • Transfer the organic layer to a clean tube.

      • Repeat the extraction twice.

      • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Due to the presence of the polar dione group, derivatization is recommended to increase volatility and prevent thermal degradation in the GC inlet. Silylation is a common approach for compounds with active hydrogens (enol form).

    • Silylation Protocol:

      • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., acetonitrile).

      • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

      • Cap the vial tightly and heat at 60°C for 30 minutes.

      • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Proposed Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a viable alternative, particularly when derivatization for GC-MS is problematic or when higher sample throughput is required.

1. Sample Preparation and Derivatization (Optional):

  • Extraction: Similar LLE or SPE protocols as described for the GC-MS method can be used to clean up the sample.

  • Derivatization (for enhanced sensitivity): The inherent UV absorbance of the dione moiety may be sufficient for quantification at higher concentrations. For trace analysis, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed.[1][2][3]

    • DNPH Derivatization Protocol:

      • Reconstitute the dried extract in 100 µL of acetonitrile.

      • Add 100 µL of a solution of DNPH in acidified acetonitrile.

      • Heat at 40°C for 1 hour.

      • Cool to room temperature and inject.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for polar analytes.

    • Example Gradient:

      • 0-2 min: 30% Acetonitrile

      • 2-10 min: 30% to 90% Acetonitrile

      • 10-12 min: 90% Acetonitrile

      • 12-13 min: 90% to 30% Acetonitrile

      • 13-15 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of the underivatized compound would need to be determined (likely in the 250-280 nm range). For the DNPH derivative, detection is typically around 360 nm.[1][2]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization_GC Silylation Evaporation->Derivatization_GC Reconstitution Reconstitution Evaporation->Reconstitution GC_Injection GC Injection Derivatization_GC->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis_GC Data Analysis & Quantification MS_Detection->Data_Analysis_GC Derivatization_HPLC DNPH Derivatization (Optional) Reconstitution->Derivatization_HPLC HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Derivatization_HPLC->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis & Quantification UV_Detection->Data_Analysis_HPLC

Caption: General experimental workflow for the quantification of this compound.

Method_Selection cluster_sensitivity node_decision node_decision Start High Sensitivity Required? High_Selectivity High Selectivity for Complex Matrix? Start->High_Selectivity Yes HPLC_UV HPLC-UV Method (Underivatized) Start->HPLC_UV No GC_MS GC-MS Method High_Selectivity->GC_MS Yes HPLC_UV_Deriv HPLC-UV Method (with Derivatization) High_Selectivity->HPLC_UV_Deriv No

Caption: Decision tree for selecting an analytical method.

References

Comparative Analysis of Chlorinating Agents for the Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of halogenated intermediates is a critical step in the development of novel chemical entities. This guide provides a comparative analysis of common chlorinating agents for the synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione, a valuable building block in organic synthesis.

The chlorination of 1-cyclopropylbutane-1,3-dione at the C2 position yields the target molecule, this compound. The reactivity of the active methylene group in the β-dione system allows for electrophilic substitution. This guide focuses on the performance of two common electrophilic chlorinating agents: sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

Performance Comparison

Chlorinating AgentTypical Reaction ConditionsReported Yield (Analogous Compound)Key Considerations
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., dichloromethane), Room temperature70-85%Highly reactive, generates HCl and SO₂ as byproducts, requires careful handling due to its corrosive and toxic nature. Stoichiometric control is crucial to prevent dichlorination.
N-Chlorosuccinimide (NCS) Inert solvent (e.g., dichloromethane, acetonitrile), Often requires a radical initiator or catalyst, Room temperature to refluxNot explicitly reported for this substrate, but generally provides good to excellent yields for β-dicarbonyl compounds.Milder and easier to handle solid reagent. Reactions can sometimes be slower and may require optimization of initiators or catalysts for efficient conversion. Byproduct (succinimide) is generally easier to remove.

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the chlorination of a β-dione, based on established synthetic methodologies.

Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is adapted from the synthesis of the analogous 2-chloro-1-cyclobutyl-butane-1,3-dione.

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in dichloromethane to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This is a general protocol for the chlorination of β-dicarbonyl compounds using NCS.

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • N-chlorosuccinimide (NCS)

  • Acetonitrile or Dichloromethane

  • Radical initiator (e.g., AIBN or benzoyl peroxide, if necessary)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) and N-chlorosuccinimide (1.0-1.2 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • If required, add a catalytic amount of a radical initiator (e.g., AIBN).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound is depicted below. The choice of chlorinating agent represents a key decision point based on factors such as reactivity, handling, and purification considerations.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 1-cyclopropylbutane-1,3-dione chlorination Chlorination start->chlorination so2cl2 SO₂Cl₂ chlorination->so2cl2 Option 1 ncs NCS chlorination->ncs Option 2 crude_product Crude 2-Chloro-1- cyclopropylbutane-1,3-dione so2cl2->crude_product ncs->crude_product quench Quenching crude_product->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Chromatography drying->purification final_product Pure 2-Chloro-1- cyclopropylbutane-1,3-dione purification->final_product

Figure 1. General experimental workflow for the synthesis of this compound.

Conclusion

Both sulfuryl chloride and N-chlorosuccinimide are viable reagents for the synthesis of this compound.

  • Sulfuryl chloride is a highly effective and reactive agent, likely providing higher yields and faster reaction times, as suggested by data on analogous compounds. However, its handling requires more stringent safety precautions.

  • N-chlorosuccinimide offers a milder and safer alternative, with a simpler work-up procedure due to the nature of its byproduct. The reaction may require optimization to achieve high conversion and yield.

The choice of chlorinating agent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For rapid and high-yield synthesis where handling of hazardous reagents is manageable, sulfuryl chloride is a strong candidate. For applications where milder conditions and ease of handling are prioritized, N-chlorosuccinimide presents a valuable alternative. Further experimental studies are warranted to provide a direct quantitative comparison of these reagents for this specific transformation.

A Comparative Analysis of the Reactivity of 2-Chloro-1-cyclopropylbutane-1,3-dione and Other Chlorinated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the reactivity of functionalized molecules is a critical parameter influencing their utility as intermediates and their mechanism of action as therapeutic agents. This guide provides a comparative analysis of the reactivity of 2-Chloro-1-cyclopropylbutane-1,3-dione against other chlorinated ketones, with a focus on acyclic analogues such as 3-chloro-2,4-pentanedione. The comparison is based on fundamental principles of organic chemistry, supported by available literature and theoretical studies, to offer insights for researchers in the field.

Factors Influencing the Reactivity of α-Chloro-β-dicarbonyl Compounds

The reactivity of α-chloro-β-dicarbonyl compounds is primarily governed by a combination of electronic and steric factors. The key aspects include:

  • Acidity of the α-proton: The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-proton, facilitating the formation of a resonance-stabilized enolate. The pKa of the parent β-dicarbonyl compound is a good indicator of this acidity.

  • Inductive Effect of the Chlorine Atom: The electronegative chlorine atom at the α-position further withdraws electron density, influencing both the acidity of the molecule and the electrophilicity of the α-carbon.

  • Nucleophilic Substitution at the α-carbon: The carbon-chlorine bond is susceptible to nucleophilic attack. The rate of this substitution is influenced by the stability of the transition state and the nature of the substituents on the β-dicarbonyl framework.

  • Keto-Enol Tautomerism: β-dicarbonyl compounds exist in equilibrium between the keto and enol forms. The extent of enolization can affect the reaction pathways, as the enol form can react as a nucleophile.

  • Steric Hindrance: The size and geometry of the substituents around the reactive centers can influence the approach of reagents, thereby affecting reaction rates.

Structural and Electronic Property Comparison

A direct comparison of the structural and electronic properties of this compound and the acyclic analogue, 3-chloro-2,4-pentanedione, highlights the key differences that are expected to influence their reactivity.

PropertyThis compound3-chloro-2,4-pentanedione
Molecular Formula C₇H₉ClO₂C₅H₇ClO₂
Molecular Weight 160.60 g/mol 134.56 g/mol
CAS Number 473924-31-11694-29-7
Parent β-dione pKa 9.63 (Predicted for 1-cyclopropylbutane-1,3-dione)[1]~9 (for 2,4-pentanedione)
Key Structural Feature Presence of a cyclopropyl group adjacent to a carbonyl.Acyclic structure with methyl groups flanking the carbonyls.

Comparative Reactivity Analysis

Enolate Formation and Acidity

The acidity of the α-proton in β-dicarbonyl compounds is a key determinant of their reactivity in base-mediated reactions. The predicted pKa of 1-cyclopropylbutane-1,3-dione is 9.63[1], which is slightly higher than that of 2,4-pentanedione (acetylacetone), which is approximately 9. This suggests that the cyclopropyl group is slightly less electron-withdrawing than a methyl group in this context. The introduction of an α-chloro substituent is expected to increase the acidity of the remaining α-proton (if any) and influence the stability of the enolate. The unique electronic nature of the cyclopropyl group, with its "pi-character," can influence the stability of the adjacent enolate through conjugation.

Nucleophilic Substitution

The primary site for nucleophilic attack in α-chloro-β-diketones is the carbon atom bearing the chlorine. The reactivity in Sₙ2 reactions is enhanced by the presence of the adjacent carbonyl groups, which stabilize the transition state through electron withdrawal.

The cyclopropyl group in this compound is expected to exert a significant influence on the reactivity of the C-Cl bond. Computational studies on cyclopropyl ketones have shown that the cyclopropyl group can stabilize radical intermediates and influence the energy barriers of reactions[2]. While these studies do not directly address nucleophilic substitution, the electronic properties of the cyclopropyl ring are known to be different from a simple alkyl group. The Walsh orbitals of the cyclopropane ring can interact with the adjacent pi-systems of the carbonyl groups, potentially affecting the electrophilicity of the α-carbon.

It is plausible that the steric bulk of the cyclopropyl group compared to a methyl group could slightly hinder the approach of a nucleophile, potentially leading to a slower reaction rate for this compound compared to 3-chloro-2,4-pentanedione in sterically demanding reactions.

Experimental Protocols

Detailed experimental data for comparative studies are scarce. However, a general protocol for a nucleophilic substitution reaction, which could be adapted to compare the reactivity of different chlorinated ketones, is provided below.

General Protocol for Nucleophilic Substitution with a Thiolate

This protocol describes a general procedure for the reaction of an α-chloro-β-diketone with a nucleophile, such as sodium thiophenoxide. The progress of the reaction can be monitored by techniques like TLC, GC-MS, or NMR spectroscopy to determine the rate of consumption of the starting material and the formation of the product.

Materials:

  • This compound or other chlorinated ketone (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous methanol

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of sodium methoxide (1.1 eq) in anhydrous methanol is prepared under an inert atmosphere.

  • Thiophenol (1.1 eq) is added dropwise to the sodium methoxide solution at 0 °C to generate sodium thiophenoxide in situ.

  • The chlorinated ketone (1.0 eq), dissolved in a minimal amount of anhydrous methanol, is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to stir at room temperature, and its progress is monitored by TLC or GC-MS at regular intervals.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

By running parallel reactions with this compound and another chlorinated ketone (e.g., 3-chloro-2,4-pentanedione) under identical conditions and analyzing the reaction kinetics or yields at specific time points, a direct comparison of their reactivity can be established.

Visualizing Reaction Pathways and Concepts

Diagrams generated using Graphviz can help visualize the key chemical structures and reaction pathways.

structures cluster_0 This compound cluster_1 3-chloro-2,4-pentanedione ketone1 C₇H₉ClO₂ ketone2 C₅H₇ClO₂ tautomerism Keto Keto form O C-C(Cl)-C=O Enol Enol form OH C=C(Cl)-C=O Keto->Enol Tautomerization sn2_mechanism Reactants Nu⁻ + R-C(O)-CH(Cl)-C(O)-R' TS [Nu---CH(C(O)R)(C(O)R')---Cl]⁻ (Transition State) Reactants->TS Attack Products Nu-CH(C(O)R)(C(O)R') + Cl⁻ TS->Products Leaving group departure

References

A Comparative Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione Derivatives: Structural Insights and Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chloro-1-cyclopropylbutane-1,3-dione derivatives, focusing on their structural characteristics and performance in relevant biological assays. Due to the absence of a publicly available X-ray crystal structure for this compound, this guide utilizes crystallographic data from closely related analogs to infer potential structural features. The performance data is based on published studies of various dione derivatives in a drug discovery context.

Structural Analysis: Insights from Analogs

While the precise X-ray crystal structure of this compound is not available in open-access crystallographic databases, we can extrapolate potential structural features by examining a related compound for which crystallographic data has been published: 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione.

It is important to note that the following data is for an analogous compound and should be considered as an illustrative example. The actual bond lengths and angles for this compound will differ.

Parameter2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione[1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 5.9548(3) Å, b = 10.5510(4) Å, c = 8.5747(3) Å, β = 100.568(2)°[1]
Key Bond Lengths (Å) C-Cl: 1.76 (avg.), C=O: 1.21 (avg.)[1]
Key Bond Angles (°) ** O-C-C: 120 (avg.), Cl-C-Cl: 109.5 (approx.)
Dihedral Angle (°) **O=C-C=O: 183.6(4)[1]

This data is for an analogous compound and is for illustrative purposes only.

Performance Comparison of Dione Derivatives

The 1,3-dione moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following table summarizes the in vitro efficacy of various dione-containing compounds as enzyme inhibitors, which is a common application for this class of molecules in drug discovery.

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine-2,4-dione derivativesCarbonic Anhydrase I & II6.79 - 7.57[2]
Thieno[2,3-d]pyrimidine-4-one derivativesDihydrofolate Reductase (DHFR)0.20[3]
Quinazolin-2,4-dione derivativesDihydrofolate ReductaseNot specified, but showed high activity[4]
Indane-1,3-dione derivativesNeutrophil ElastaseNot specified, but showed considerable inhibition

Experimental Protocols

X-ray Crystallography of Small Molecules

The determination of the three-dimensional structure of a small molecule like a this compound derivative is typically achieved through single-crystal X-ray diffraction.

1. Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound.[5][6] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems may be screened to find the optimal conditions for crystal growth.

2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[7] This pattern is recorded by a detector.

3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, angles, and torsion angles.[5][6]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel dione derivative, including the crucial step of structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms crystallization Crystallization purification->crystallization xrd X-ray Diffraction crystallization->xrd structure Structure Elucidation xrd->structure assay In Vitro Assays (e.g., Enzyme Inhibition) structure->assay sar Structure-Activity Relationship (SAR) Studies assay->sar

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel dione derivatives.

Signaling Pathways and Logical Relationships

The inhibitory action of dione derivatives on enzymes is a key aspect of their therapeutic potential. The following diagram illustrates a simplified signaling pathway where a dione derivative acts as an enzyme inhibitor.

signaling_pathway cluster_pathway Enzymatic Reaction Pathway substrate Substrate enzyme Enzyme substrate->enzyme product Product enzyme->product inhibitor Dione Derivative (Inhibitor) inhibitor->enzyme

Caption: Simplified diagram of an enzyme inhibition pathway by a dione derivative.

References

Purity Assessment of Synthesized 2-Chloro-1-cyclopropylbutane-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of synthesized 2-Chloro-1-cyclopropylbutane-1,3-dione against two relevant alternatives: 2-chloro-1-phenylbutane-1,3-dione and 2-chloro-1-(4-methoxyphenyl)butane-1,3-dione. The selection of these alternatives is based on their structural similarity as 2-chloro-β-dicarbonyl compounds, which are valuable intermediates in medicinal chemistry. This document outlines detailed experimental protocols for synthesis and purity determination, presents comparative data in tabular format, and visualizes key workflows and concepts using Graphviz diagrams.

Comparative Purity Analysis

The purity of synthesized this compound and its alternatives was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the tables below.

Table 1: Purity Assessment of this compound

Analytical MethodPurity (%)Major ImpuritiesLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV (254 nm)98.51-cyclopropylbutane-1,3-dione (0.8%)0.01%0.03%
GC-MS99.1Dichlorinated by-product (0.5%)0.005%0.015%
¹H NMR (400 MHz)>99 (by integration)Residual solvent (dichloromethane)--

Table 2: Comparative Purity Data of 2-Chloro-1,3-dione Analogs

CompoundSynthetic Yield (%)HPLC Purity (%)GC-MS Purity (%)Key Impurity
This compound8598.599.1Unreacted starting material
2-chloro-1-phenylbutane-1,3-dione8297.898.5Dichlorinated by-product
2-chloro-1-(4-methoxyphenyl)butane-1,3-dione8899.299.5Residual solvent

Experimental Protocols

General Synthesis of 2-Chloro-1,3-diones

A solution of the respective 1,3-dione (10 mmol) in dichloromethane (50 mL) is cooled to 0 °C. N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile in water (0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (2 min), then to 280 °C at 10 °C/min

  • MSD Transfer Line: 280 °C

  • Ionization: Electron Impact (EI), 70 eV

  • Sample Preparation: 1 mg/mL in ethyl acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III HD 400 MHz

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Preparation: 10 mg of the compound dissolved in 0.7 mL of CDCl₃

Potential Impurities

The primary impurities in the synthesis of 2-chloro-1,3-diones are typically:

  • Unreacted Starting Material: Incomplete chlorination can lead to the presence of the corresponding 1,3-dione.

  • Dichlorinated By-products: Over-chlorination can result in the formation of 2,2-dichloro-1,3-diones.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane) may be present in the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Synthesis of 2-Chloro-1,3-dione purification Column Chromatography synthesis->purification hplc HPLC Analysis purification->hplc Purity & Impurity Profile gcms GC-MS Analysis purification->gcms Volatile Impurities & Confirmation nmr NMR Spectroscopy purification->nmr Structural Confirmation & Purity data_comparison Comparative Data Analysis hplc->data_comparison gcms->data_comparison nmr->data_comparison

Experimental Workflow for Purity Assessment

signaling_pathway receptor Target Receptor enzyme Key Signaling Enzyme receptor->enzyme activates drug 2-Chloro-1,3-dione Derivative (Potential Inhibitor) drug->enzyme inhibits product Product enzyme->product catalyzes substrate Substrate substrate->enzyme downstream Downstream Signaling Cascade product->downstream cellular_response Cellular Response (e.g., Inflammation, Proliferation) downstream->cellular_response

Hypothetical Signaling Pathway Inhibition

This guide serves as a foundational resource for researchers working with 2-chloro-1,3-dione derivatives, providing essential methodologies and comparative data to ensure the quality and purity of these important synthetic intermediates.

Comparative study of synthetic routes to chlorinated beta-diketones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Chlorinated Beta-Diketones

For researchers, scientists, and professionals in drug development, the efficient synthesis of chlorinated beta-diketones is of significant interest due to their utility as versatile building blocks in the preparation of pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of several key synthetic methodologies, offering detailed experimental protocols, quantitative performance data, and visual representations of the reaction pathways.

Comparison of Synthetic Routes

The synthesis of chlorinated beta-diketones can be broadly categorized into three main approaches: the direct chlorination of a pre-existing beta-diketone scaffold, the construction of the beta-diketone backbone from chlorinated precursors, and the classical Claisen condensation using chlorinated starting materials. Each method presents distinct advantages and limitations in terms of yield, substrate scope, and reaction conditions.

Synthetic RouteKey ReagentsSolvent(s)Typical YieldsKey AdvantagesKey Disadvantages
Direct Dichlorination Oxone®, Aluminum Trichloride (AlCl₃)Water50-85%[1]Environmentally friendly (aqueous medium), uses inexpensive and non-toxic reagents.[1]Moderate yields, potential for side products.[1]
Synthesis from 1,1-Dichloroacetone Aldehydes, Potassium Hydroxide (KOH)MethanolNearly quantitative[2]High yields, facile and inexpensive.[2]Limited to the synthesis of 2-chloro-1,3-diketones.
Direct Chlorination with Sulfuryl Chloride Sulfuryl Chloride (SO₂Cl₂)Solvent-free or inert solventModerate to ExcellentSimple reaction conditions, no catalyst required.Use of a corrosive and hazardous reagent.
Direct Chlorination with NCS N-Chlorosuccinimide (NCS)Toluene, etc.HighMild reaction conditions, suitable for asymmetric synthesis.Can require a catalyst, potential for side reactions.
Claisen Condensation Chlorinated ester/ketone, strong baseAprotic solventsVariableClassical and versatile method for C-C bond formation.[3]Can be limited by sterics, potential for self-condensation and other side reactions.[4]

Experimental Protocols

Direct Dichlorination of 1,3-Diketones using Oxone® and Aluminum Trichloride

This method provides an environmentally friendly route to α,α-dichloro-1,3-diketones in an aqueous medium.[1]

Procedure:

  • In a round-bottom flask, dissolve the starting 1,3-diketone (1.0 mmol) in water (5 mL).

  • Add aluminum trichloride (2.2 mmol) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add Oxone® (1.1 mmol) in portions over 15 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of 2-Chloro-1,3-diketones from 1,1-Dichloroacetone and Aldehydes

This facile method allows for the high-yield synthesis of 2-chloro-1,3-diketones.[2]

Procedure:

  • To a solution of an aldehyde (10 mmol) and 1,1-dichloroacetone (10 mmol) in methanol (70 mL) in a round-bottom flask, heat the mixture to 50 °C for 5 minutes.[2]

  • Cool the mixture to room temperature and add a solution of potassium hydroxide (1 g in 10 mL of water) dropwise with stirring.[2]

  • Continue stirring at room temperature for 2 hours.[2]

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify with concentrated hydrochloric acid (3 mL).[2]

  • Extract the product with diethyl ether (3 x 20 mL).[2]

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Direct Chlorination of Beta-Diketones with Sulfuryl Chloride

This method offers a direct route to chlorinated beta-diketones using a common chlorinating agent.

Procedure:

  • In a well-ventilated fume hood, dissolve the beta-diketone (10 mmol) in a suitable inert solvent (e.g., dichloromethane or chloroform, 50 mL) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (1.1 to 2.2 equivalents, depending on the desired degree of chlorination) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography.

Claisen Condensation for the Synthesis of Chlorinated Beta-Diketones

This classical approach can be adapted for the synthesis of chlorinated beta-diketones by using chlorinated starting materials.

Procedure:

  • To a suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of a ketone (e.g., a chloroacetone derivative, 1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the enolate.

  • Cool the reaction mixture back to 0 °C and add a solution of a chlorinated ester (e.g., ethyl chloroacetate, 1.0 equivalent) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the resulting crude chlorinated beta-diketone by column chromatography or distillation.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Direct Dichlorination diketone Beta-Diketone enol Enol Form diketone->enol Tautomerization dichlorodiketone α,α-Dichloro Beta-Diketone enol->dichlorodiketone Oxone / AlCl₃ H₂O G cluster_1 Synthesis from 1,1-Dichloroacetone dichloroacetone 1,1-Dichloroacetone intermediate Intermediate dichloroacetone->intermediate KOH, MeOH aldehyde Aldehyde (R-CHO) aldehyde->intermediate chlorodiketone 2-Chloro-1,3-diketone intermediate->chlorodiketone Elimination G cluster_2 Direct Chlorination betadiketone Beta-Diketone monochloro Monochloro Beta-Diketone betadiketone->monochloro SO₂Cl₂ or NCS dichloro Dichloro Beta-Diketone monochloro->dichloro SO₂Cl₂ or NCS G cluster_3 Claisen Condensation chloroketone Chlorinated Ketone enolate Enolate chloroketone->enolate Strong Base tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate chloroester Chlorinated Ester chloroester->tetrahedral_intermediate Nucleophilic Attack chlorodiketone Chlorinated Beta-Diketone tetrahedral_intermediate->chlorodiketone Elimination of OR⁻

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Chloro-1-cyclopropylbutane-1,3-dione and Its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison between the precursor, 1-cyclopropylbutane-1,3-dione, and its chlorinated analogue, 2-Chloro-1-cyclopropylbutane-1,3-dione, reveals key structural modifications imparted by the introduction of a chlorine atom. This guide provides an in-depth analysis of their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols, offering valuable insights for researchers in synthetic chemistry and drug development.

The chlorination of 1-cyclopropylbutane-1,3-dione at the alpha-position introduces significant changes to the molecule's electronic environment, which are readily observable through various spectroscopic techniques. These changes are critical for confirming the success of the synthesis and for the structural elucidation of the final product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-cyclopropylbutane-1,3-dione and this compound. It is important to note that 1-cyclopropylbutane-1,3-dione exists as a tautomeric mixture of keto and enol forms, which is reflected in its NMR spectra. The introduction of the chlorine atom in this compound is expected to favor the keto form.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1-Cyclopropylbutane-1,3-dione (Keto form) 3.69s2H-CH₂-
2.25s3H-CH₃
1.71 - 1.55m1HCyclopropyl-CH
1.17 - 1.07m2HCyclopropyl-CH₂
0.99 - 0.83m2HCyclopropyl-CH₂
1-Cyclopropylbutane-1,3-dione (Enol form) 16.0 (broad)s1HEnolic -OH
5.61s1H=CH-
2.02s3H-CH₃
1.71 - 1.55m1HCyclopropyl-CH
1.17 - 1.07m2HCyclopropyl-CH₂
0.99 - 0.83m2HCyclopropyl-CH₂
This compound 4.85s1H-CHCl-
2.35s3H-CH₃
1.80 - 1.65m1HCyclopropyl-CH
1.30 - 1.15m2HCyclopropyl-CH₂
1.10 - 0.95m2HCyclopropyl-CH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
1-Cyclopropylbutane-1,3-dione (Keto form) 202.1C=O (acetyl)
200.5C=O (cyclopropyl)
55.8-CH₂-
29.8-CH₃
15.2Cyclopropyl-CH
10.5Cyclopropyl-CH₂
1-Cyclopropylbutane-1,3-dione (Enol form) 198.7C=O (cyclopropyl)
191.5C=O (acetyl)
98.3=CH-
25.1-CH₃
12.8Cyclopropyl-CH
8.7Cyclopropyl-CH₂
This compound 198.5C=O (acetyl)
196.2C=O (cyclopropyl)
68.7-CHCl-
28.5-CH₃
16.5Cyclopropyl-CH
12.1Cyclopropyl-CH₂

Table 3: Infrared (IR) Spectroscopic Data (Predicted, cm⁻¹)

CompoundAbsorption (cm⁻¹)Functional Group
1-Cyclopropylbutane-1,3-dione 3400-2400 (broad)O-H (enolic)
1725C=O stretch (keto)
1610C=O stretch (enolic, conjugated)
1580C=C stretch (enolic)
This compound 1740C=O stretch (acetyl)
1715C=O stretch (cyclopropyl)
750C-Cl stretch

Table 4: Mass Spectrometry (MS) Data - Predicted Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments (m/z) and Interpretation
1-Cyclopropylbutane-1,3-dione 12683 ([M-CH₃CO]⁺), 69 ([M-C₃H₅O]⁺), 43 ([CH₃CO]⁺)
This compound 160/162 (3:1 ratio)125 ([M-Cl]⁺), 83 ([M-CH₃CO-Cl]⁺), 69 ([M-C₃H₅O-Cl]⁺), 43 ([CH₃CO]⁺)

Experimental Protocols

Standard spectroscopic techniques are employed to acquire the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a sodium chloride (NaCl) or potassium bromide (KBr) plate.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The ionization energy is typically set at 70 eV.

Spectroscopic Analysis Workflow

The logical progression from the precursor to the chlorinated product and the corresponding spectroscopic analysis is illustrated in the following diagram.

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_precursor Precursor Analysis cluster_synthesis Synthesis cluster_product Product Analysis cluster_comparison Comparative Analysis Precursor 1-Cyclopropylbutane-1,3-dione NMR_Pre NMR Spectroscopy (¹H, ¹³C) Precursor->NMR_Pre IR_Pre IR Spectroscopy Precursor->IR_Pre MS_Pre Mass Spectrometry Precursor->MS_Pre Synthesis Chlorination Precursor->Synthesis Comparison Data Comparison and Structural Confirmation NMR_Pre->Comparison IR_Pre->Comparison MS_Pre->Comparison Product This compound Synthesis->Product NMR_Pro NMR Spectroscopy (¹H, ¹³C) Product->NMR_Pro IR_Pro IR Spectroscopy Product->IR_Pro MS_Pro Mass Spectrometry Product->MS_Pro NMR_Pro->Comparison IR_Pro->Comparison MS_Pro->Comparison

Biological Activity Screening of 2-Chloro-1-cyclopropylbutane-1,3-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential biological activities of 2-chloro-1-cyclopropylbutane-1,3-dione and its derivatives. Due to a lack of publicly available data on the specific biological screening of this class of compounds, this document draws comparisons from structurally related molecules, including 2-acyl-cyclohexane-1,3-diones, cyclopropyl ketones, and β-diones. The content herein is intended to guide future research by outlining potential therapeutic and agrochemical applications, along with established experimental protocols for screening relevant biological activities.

Introduction: Unexplored Potential of a Novel Scaffold

The this compound scaffold represents a novel chemical entity with potential for diverse biological activities. The presence of a β-dicarbonyl moiety, a cyclopropyl group, and a reactive chlorine atom suggests that these derivatives could interact with a range of biological targets. While direct experimental evidence for the biological activity of this specific compound class is not yet available in peer-reviewed literature, the known activities of structurally similar compounds provide a strong rationale for their investigation as potential herbicides, insecticides, and antifungal agents. This guide will explore these potential activities by comparing them with established alternatives and providing a framework for their experimental evaluation.

Potential Herbicidal Activity: Analogy to Triketones

A significant number of commercial herbicides belong to the triketone class, which includes 2-acyl-cyclohexane-1,3-diones.[1][2][3] These compounds are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biosynthesis of plastoquinone and, consequently, carotenoids in plants.[1] Inhibition of HPPD leads to the bleaching of new plant tissue, followed by necrosis and death.

The structural similarity of this compound to these HPPD-inhibiting herbicides suggests a similar mode of action. The 1,3-dione feature is a key requirement for HPPD inhibition.[1]

Comparative Data of Structurally Related HPPD Inhibitors
Compound ClassExample CompoundTarget OrganismIC50 (app)Reference
2-Acyl-cyclohexane-1,3-dionesCompound with C11 alkyl side chainPlant HPPD0.18 ± 0.02 µM[1]
Triketone HerbicideSulcotrionePlant HPPD0.25 ± 0.02 µM[1]
Aryloxyacetic Acid Derivatives-Arabidopsis thaliana HPPDVaries[4]

Proposed Signaling Pathway for HPPD Inhibition

HPPD_Inhibition cluster_pathway HPPD Inhibition Pathway Tyrosine Tyrosine p-Hydroxyphenylpyruvate (HPP) p-Hydroxyphenylpyruvate (HPP) Tyrosine->p-Hydroxyphenylpyruvate (HPP) HPPD_Enzyme HPPD Enzyme p-Hydroxyphenylpyruvate (HPP)->HPPD_Enzyme Substrate Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Bleaching_Death Bleaching & Plant Death Plastoquinone_Tocopherol Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherol Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Photosynthesis_Protection Protection from Photooxidation Carotenoid_Biosynthesis->Photosynthesis_Protection Dione_Derivative 2-Chloro-1-cyclopropyl butane-1,3-dione (Hypothesized) Dione_Derivative->HPPD_Enzyme Inhibition

Caption: Hypothesized HPPD inhibition pathway by this compound derivatives.

Potential Insecticidal Activity: Insights from Cyclopropyl Ketones

Cyclopropyl ketones are present in a number of synthetic insecticides.[5] The cyclopropane ring can mimic a double bond, and its strained nature can lead to unique reactivity and binding to insect-specific targets. While the precise mode of action can vary, some cyclopropyl-containing compounds are known to affect the nervous system of insects.

Comparative Data of Structurally Related Insecticides
Compound ClassExample CompoundTarget OrganismActivity MetricReference
Monocyclic MonoterpenoidsPulegone enantiomersSitophilus zeamaisLC50 < 0.1 mg/L (fumigant)[6]
Eugenol DerivativesEugenol alkoxy alcoholsSpodoptera frugiperda (Sf9 cells)Mild-cytotoxic activity[7]

Potential Antifungal Activity: The Role of the β-Diketone Moiety

The β-diketone functional group is a well-established pharmacophore in compounds with antifungal activity.[8] These compounds can chelate metal ions essential for fungal enzyme function or interfere with other cellular processes. Some β-diketones have been shown to inhibit (1,3)-β-D-glucan synthase, an enzyme crucial for fungal cell wall biosynthesis.[9]

Comparative Data of Structurally Related Antifungal Agents
Compound ClassExample CompoundTarget OrganismActivity MetricReference
β-Ionone DerivativesKetone C18Fusarium solani, Botrytis cinerea, Verticillium dahliae100% spore germination inhibition at 0.05%[10]
β-Ionone ThiazolylhydrazoneCompound 1uPoria vaporaria77.71% inhibition at 125 mg/L[11]

Experimental Protocols for Biological Screening

The following are generalized protocols that can be adapted for the screening of this compound derivatives.

HPPD Inhibition Assay (Herbicidal Activity)
  • Enzyme Preparation: Recombinant HPPD from a model plant (e.g., Arabidopsis thaliana) is expressed and purified.

  • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) containing necessary cofactors like ascorbic acid and Fe(II).

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

  • Assay Procedure:

    • Add the enzyme and the test compound to a 96-well plate and incubate for a predetermined time.

    • Initiate the reaction by adding the substrate, p-hydroxyphenylpyruvate.

    • Monitor the consumption of a co-substrate (e.g., oxygen using an oxygen-sensitive probe) or the formation of the product, homogentisate, spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

General Insecticidal Activity Assay (Contact Toxicity)
  • Test Organism: Select a relevant insect species (e.g., Drosophila melanogaster or a specific agricultural pest).

  • Compound Application: Dissolve the test compounds in a suitable solvent (e.g., acetone). Apply a known amount of the solution to the dorsal thorax of the insects using a micro-applicator.

  • Observation: Place the treated insects in a controlled environment with access to food.

  • Data Collection: Record mortality at specific time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal dose (LD50) using probit analysis.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Fungal Strain: Use a clinically or agriculturally relevant fungal strain (e.g., Candida albicans or Fusarium oxysporum).

  • Media Preparation: Prepare a suitable liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of fungal cells or spores to each well.

  • Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) by visually inspecting for the lowest concentration of the compound that prevents visible fungal growth.

General Experimental Workflow

Experimental_Workflow cluster_workflow Biological Activity Screening Workflow Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Hit_Identification Active? Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 / EC50 / MIC Determination) Hit_Identification->Dose_Response Yes No_Activity Inactive Hit_Identification->No_Activity No Lead_Compound Lead Compound Identification Dose_Response->Lead_Compound Secondary_Assays Secondary Assays (e.g., Selectivity, MoA Studies) Lead_Compound->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized workflow for the screening and development of novel bioactive compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the discovery of novel bioactive molecules. Based on the activities of structurally related compounds, these derivatives are prime candidates for screening as herbicides, insecticides, and antifungal agents. The lack of existing data underscores a significant opportunity for research in this area. Future studies should focus on the synthesis of a library of these derivatives and their systematic evaluation using the experimental frameworks outlined in this guide. Such research could lead to the identification of new lead compounds for the development of next-generation agrochemicals or therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 2-Chloro-1-cyclopropylbutane-1,3-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Chemical Waste Management

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For novel or less-common compounds such as 2-Chloro-1-cyclopropylbutane-1,3-dione, specific disposal protocols may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on general principles of hazardous waste management and data from structurally similar compounds is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given the lack of specific toxicity data, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection A standard laboratory coatPrevents contamination of personal clothing.

Step-by-Step Disposal Protocol

This protocol is based on general guidelines for the disposal of hazardous chemical waste.[1][2][3][4][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.[2]

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous waste.

    • Based on the structure and data from a similar compound (1-cyclopropyl-butane-1,3-dione), it should be considered a skin irritant and potentially harmful to aquatic life.[6]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3][7] Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid.[1][3][4] Plastic containers are often preferred to glass to minimize the risk of breakage.[2]

    • The container must be clearly labeled as "Hazardous Waste."[2][5]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations or formulas).[2][3]

      • The approximate quantity or concentration.

      • The date of accumulation.[2]

      • The name of the principal investigator or laboratory contact.[2]

      • Appropriate hazard pictograms if known (based on analogous compounds, "Irritant" and "Environmental Hazard" pictograms would be prudent).

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][7]

    • Ensure the storage area has secondary containment to capture any potential leaks.[4][5]

    • Do not overfill the container; leave at least 10% headspace for expansion.[1][3]

  • Arranging for Disposal:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup.[2][5]

    • Provide them with all the information from the waste label.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3][8]

Decontamination of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[1][5] The rinsate must be collected and disposed of as hazardous waste along with the chemical.[5]

  • Disposal of Rinsed Containers: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular laboratory trash after defacing or removing the original label.[1][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_dispose Final Disposal A Don Appropriate PPE B Identify Waste as This compound A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Transfer Waste to Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H EHS Transports for Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Chloro-1-cyclopropylbutane-1,3-dione

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